Product packaging for 2-Amino-3-fluoroisonicotinic acid(Cat. No.:CAS No. 1256809-45-6)

2-Amino-3-fluoroisonicotinic acid

Numéro de catalogue: B3011297
Numéro CAS: 1256809-45-6
Poids moléculaire: 156.116
Clé InChI: XDBMKSULKQLTEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3-fluoroisonicotinic acid (CAS 1256809-45-6) is a multifunctional fluorinated pyridine derivative of high interest in modern organic and medicinal chemistry. This compound serves as a versatile building block for the design and synthesis of more complex molecules, particularly in pharmaceutical research . The strategic incorporation of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug candidates . The presence of three distinct functional groups—an amino group, a fluorine atom, and a carboxylic acid—on the isonicotinic acid scaffold makes this compound a valuable precursor for various chemical transformations, including amide bond formation and nucleophilic substitution . Fluoro-substituted pyridine scaffolds, like this one, are paramount in drug discovery due to fluorine's ability to enhance pharmacological profiles. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, potentially improving a compound's absorption and distribution. Furthermore, the strong carbon-fluorine bond often increases metabolic stability, prolonging the half-life of potential drug candidates . Researchers utilize such tailor-made, fluorine-containing amino acids in the development of more selective and potent pharmaceuticals, a rapidly developing area in the field . This compound is strictly for research and development purposes and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O2 B3011297 2-Amino-3-fluoroisonicotinic acid CAS No. 1256809-45-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-3-fluoropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMKSULKQLTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 2-Amino-3-fluoroisonicotinic acid, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route based on established chemical transformations and presents a compilation of physicochemical and pharmacological properties of structurally analogous compounds to provide a foundational understanding for researchers.

Synthesis of this compound

A potential and promising synthetic pathway commences with the commercially available 2-Amino-3-fluoropyridine as the starting material. The synthesis can be envisioned to proceed via the following key steps:

  • Protection of the Amino Group: The amino group of 2-Amino-3-fluoropyridine is first protected to prevent side reactions in the subsequent lithiation step. A common protecting group for anilines, such as the Boc (tert-butoxycarbonyl) group, can be introduced by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Directed Ortho-Lithiation: The protected 2-(Boc-amino)-3-fluoropyridine can then undergo regioselective lithiation at the C4 position. This is achieved by treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The fluorine atom and the protected amino group are expected to direct the lithiation to the adjacent C4 position.

  • Carboxylation: The resulting lithium intermediate is then quenched with an electrophilic source of carbon dioxide, such as dry ice (solid CO₂), to introduce the carboxylic acid moiety at the C4 position.

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired product, this compound.

Experimental Protocol (Proposed)

Materials:

  • 2-Amino-3-fluoropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Dry Ice (solid CO₂)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Anhydrous solvents and reagents

Procedure:

  • Protection of 2-Amino-3-fluoropyridine: In a round-bottom flask, dissolve 2-Amino-3-fluoropyridine (1 eq.) in anhydrous THF. Add TEA (1.2 eq.) or a catalytic amount of DMAP. To this solution, add (Boc)₂O (1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain N-(3-fluoro-2-pyridinyl)-tert-butyl carbamate.

  • Lithiation and Carboxylation: To a solution of N-(3-fluoro-2-pyridinyl)-tert-butyl carbamate (1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-BuLi (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1-2 hours. In a separate flask, place freshly crushed dry ice. Slowly transfer the lithiated pyridine solution onto the dry ice via a cannula. Allow the mixture to warm to room temperature overnight.

  • Work-up and Deprotection: Quench the reaction mixture with water and acidify with 1M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add TFA (excess). Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.

Synthetic Workflow Diagram

SynthesisWorkflow start 2-Amino-3-fluoropyridine step1 Protection (Boc)₂O, TEA start->step1 intermediate1 N-(3-fluoro-2-pyridinyl)-tert-butyl carbamate step1->intermediate1 step2 Lithiation (n-BuLi, -78°C) intermediate1->step2 intermediate2 Lithium Intermediate step2->intermediate2 step3 Carboxylation (CO₂) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Deprotection (TFA) intermediate3->step4 end This compound step4->end

Caption: Proposed synthesis of this compound.

Properties of this compound and Related Compounds

Direct experimental data for the physicochemical and pharmacological properties of this compound are not available. However, by examining data from structurally similar compounds, we can infer some of its likely characteristics.

Physicochemical Properties

The presence of the amino, fluoro, and carboxylic acid functional groups on the pyridine ring will significantly influence the molecule's properties. The amino and carboxylic acid groups will impart amphoteric character, allowing it to exist as a zwitterion. The fluorine atom will increase its lipophilicity and may affect its pKa.

Property2-Chloro-3-fluoroisonicotinic acid5-Amino-2-fluoroisonicotinic acid2-Amino-3-fluoropyridinePredicted/Expected for this compound
Molecular Formula C₆H₃ClFNO₂C₆H₅FN₂O₂C₅H₅FN₂C₆H₅FN₂O₂
Molecular Weight 175.55 g/mol 156.12 g/mol 112.11 g/mol 156.12 g/mol
Melting Point (°C) 199 (dec.)Not available41.5 - 47.5Likely a high melting solid, potentially decomposing upon melting.
Boiling Point (°C) Not available514.4 ± 50.0 (Predicted)Not availableExpected to be high due to ionic interactions.
pKa Not available3.77 ± 0.10 (Predicted)Not availableExpected to have acidic and basic pKa values.
Solubility Not availableNot availableNot availableLikely soluble in polar protic solvents and aqueous acidic/basic solutions.
Pharmacological Properties

The pharmacological profile of this compound is currently unknown. However, the presence of the 2-aminopyridine and isonicotinic acid scaffolds, which are found in various biologically active molecules, suggests potential for interaction with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.

Derivatives of related structures have shown a range of biological activities. For instance, some 2-aminopyridine derivatives exhibit kinase inhibitory activity, while isonicotinic acid derivatives are known for their antitubercular and other therapeutic effects. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Logical Relationship of Functional Groups to Properties

Properties cluster_functional_groups Functional Groups cluster_properties Physicochemical & Pharmacological Properties Amino Group Amino Group Amphoteric/Zwitterionic Amphoteric/Zwitterionic Amino Group->Amphoteric/Zwitterionic Potential Biological Activity Potential Biological Activity Amino Group->Potential Biological Activity Fluoro Group Fluoro Group Increased Lipophilicity Increased Lipophilicity Fluoro Group->Increased Lipophilicity Modulated pKa Modulated pKa Fluoro Group->Modulated pKa Metabolic Stability Metabolic Stability Fluoro Group->Metabolic Stability Carboxylic Acid Group Carboxylic Acid Group Carboxylic Acid Group->Amphoteric/Zwitterionic Carboxylic Acid Group->Potential Biological Activity Pyridine Ring Pyridine Ring Pyridine Ring->Potential Biological Activity High Melting Point High Melting Point Amphoteric/Zwitterionic->High Melting Point Solubility in Polar Solvents Solubility in Polar Solvents Amphoteric/Zwitterionic->Solubility in Polar Solvents

Caption: Influence of functional groups on properties.

Conclusion

This technical guide provides a foundational resource for researchers interested in this compound. While direct experimental data is scarce, a plausible and detailed synthetic route has been proposed, leveraging established methodologies in pyridine chemistry. The compilation of data from structurally related compounds offers valuable insights into the expected physicochemical and potential pharmacological properties of the target molecule. The provided diagrams visually summarize the proposed synthetic workflow and the structure-property relationships. Further experimental investigation is necessary to validate the proposed synthesis and to fully characterize the properties and biological activities of this compound, a compound with potential for applications in medicinal chemistry and drug development.

physicochemical properties of 2-Amino-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . Due to the limited availability of experimental data for this specific isomer, this document focuses on the standardized experimental protocols required for its characterization. The methodologies detailed herein are fundamental for drug discovery and development, enabling the assessment of properties crucial for a compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

PropertyValueSource / Notes
Molecular Formula C₆H₅FN₂O₂Computed
Molecular Weight 156.11 g/mol Computed
Melting Point Data Not AvailableAmino acids are typically crystalline solids with high melting points, often decomposing before melting[1]. For comparison, 2-Chloro-3-fluoroisonicotinic acid has a melting point of 199°C (decomposes)[2][3].
Boiling Point Data Not AvailablePredicted value for the isomer 2-Amino-5-fluoronicotinic acid is 328.3±42.0 °C[4]. Predicted value for the isomer 5-Amino-2-fluoro-isonicotinic acid is 514.4±50.0 °C[5].
pKa Data Not AvailableAs an amino acid, two pKa values are expected: one for the carboxylic acid group (pKa₁) and one for the protonated amino group (pKa₂). Predicted pKa for the isomer 5-Amino-2-fluoro-isonicotinic acid is 3.77±0.10[5].
Aqueous Solubility Data Not AvailableThe zwitterionic nature of amino acids generally leads to good water solubility[1]. The presence of a fluorinated pyridine ring may influence this property.
logP (Octanol-Water) Data Not AvailableComputed XLogP3 value for the related compound 2-Fluoroisonicotinic acid is 0.8[6].

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core .

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C[7].

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline this compound. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface[8][9].

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube)[7][10].

  • Heating: Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Prepare a new sample and heat it again, but slow the rate of heating to 1-2°C per minute as the temperature approaches the approximate melting point[10].

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂)[7][11]. The melting range is T₁ to T₂.

  • Replication: Repeat the determination with a fresh sample to ensure consistency[7].

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method to determine the acid dissociation constants (pKa) of ionizable groups. For this compound, this will reveal the pKa of the carboxylic acid and the protonated amino group.

Protocol:

  • Solution Preparation: Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl[12]. Accurately weigh and dissolve a sample of this compound in deionized water to create a solution of known concentration (e.g., 1 mM)[12].

  • Initial pH Adjustment: Place the amino acid solution in a jacketed beaker with a magnetic stirrer. To determine both pKa values, first, acidify the solution to a pH below 2.0 with 0.1 M HCl to ensure all functional groups are fully protonated[13].

  • Titration: Immerse a calibrated pH electrode in the solution. Begin the titration by adding small, precise aliquots (e.g., 0.1 mL) of the standardized 0.1 M NaOH solution[13].

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding[12]. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve[14]. The curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points (the midpoints of the buffering regions)[14][15].

  • Replication: Perform a minimum of three titrations to ensure the reliability of the results[12].

Aqueous Solubility Determination

This protocol determines the solubility of the compound in water at a specific temperature, typically 25°C.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vial in a constant temperature bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand in the temperature bath until the undissolved solid has settled. Alternatively, centrifuge the sample to separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

LogD Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining the octanol-water distribution coefficient (LogD), a measure of lipophilicity at a specific pH. For ionizable compounds, measuring LogD at a physiologically relevant pH of 7.4 is standard practice[16][17].

Protocol:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer by shaking it with n-octanol[16][17].

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[18].

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., equal volumes). Add a small aliquot of the stock solution.

  • Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached[19].

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV[17].

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

Visualizations: Workflows and Logic

The following diagrams illustrate logical workflows for the characterization and analysis of this compound.

G start_end start_end process process data data start Start obtain Obtain/Synthesize Compound start->obtain mp Determine Melting Point obtain->mp sol Determine Aqueous Solubility mp->sol pka Determine pKa Values sol->pka logd Determine LogD (pH 7.4) pka->logd data_analysis Analyze Data & Compile Properties logd->data_analysis end_node End data_analysis->end_node

Caption: Experimental workflow for physicochemical characterization.

G start_end start_end test test result result group group start Start with Unknown Sample water_sol Test Solubility in Water start->water_sol water_yes Soluble water_sol->water_yes Yes water_no Insoluble water_sol->water_no No hcl_sol Test Solubility in 5% HCl naoh_sol Test Solubility in 5% NaOH hcl_sol->naoh_sol No hcl_yes Soluble hcl_sol->hcl_yes Yes naoh_yes Soluble naoh_sol->naoh_yes Yes water_no->hcl_sol amine_group Indicates Basic Group (e.g., -NH2) hcl_yes->amine_group acid_group Indicates Acidic Group (e.g., -COOH) naoh_yes->acid_group

Caption: Logic diagram for qualitative functional group analysis.

References

An In-depth Technical Guide to 2-Amino-3-fluoroisonicotinic Acid: A Novel Fluorinated Pyridine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluoroisonicotinic acid is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the available information on this compound, including its proposed synthesis, estimated physicochemical properties, and potential biological significance. Due to the compound's novelty, this guide synthesizes information from closely related analogues to present a predictive yet scientifically grounded resource for researchers.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3] Fluorinated pyridine and aminopyridine moieties, in particular, are found in numerous approved pharmaceuticals, where they can serve to modulate pKa, improve metabolic stability, and enhance binding interactions with biological targets.[1][4] this compound combines the key structural features of an aminopyridine, a carboxylic acid, and a fluorine atom, making it an intriguing building block for the synthesis of novel therapeutic agents.

Discovery and History

As of late 2025, a review of the scientific literature and chemical databases indicates that this compound is a novel compound with no documented discovery or extensive historical record. Its structural components, however, are well-represented in the annals of medicinal chemistry. The strategic combination of an amino group, a fluorine atom, and a carboxylic acid on a pyridine scaffold suggests its potential as a valuable intermediate in the synthesis of complex molecules with diverse biological activities. The lack of prior art presents a unique opportunity for novel intellectual property and the exploration of uncharted chemical space.

Proposed Synthesis of this compound

While a specific synthetic route for this compound has not been published, a plausible pathway can be devised based on established methodologies for the synthesis of related fluorinated aminopyridines and the carboxylation of pyridine rings. A potential multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-3-fluoropyridine

A common method for the synthesis of 2-amino-3-fluoropyridine involves the amination of a di- or tri-substituted fluorinated pyridine. For instance, 2,3-difluoro-5-chloropyridine can be reacted with ammonia water under elevated temperature and pressure, followed by a reduction reaction to yield 2-amino-3-fluoropyridine.[5]

  • Materials: 2,3-difluoro-5-chloropyridine, ammonia water, Palladium on carbon (Pd/C) catalyst, hydrogen gas, organic solvent (e.g., ethanol).

  • Procedure:

    • In a sealed reaction vessel, 2,3-difluoro-5-chloropyridine is reacted with an excess of ammonia water at a temperature of 110-140°C for 16-24 hours.[5]

    • The resulting intermediate, 2-amino-3-fluoro-5-chloropyridine, is then subjected to catalytic hydrogenation using a Pd/C catalyst in a suitable solvent like ethanol under a hydrogen atmosphere to remove the chlorine atom.[5]

    • The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or recrystallization.

Step 2: Carboxylation of 2-Amino-3-fluoropyridine

The introduction of a carboxylic acid group at the 4-position of the pyridine ring can be challenging. A potential strategy involves a directed ortho-metalation approach, followed by quenching with carbon dioxide. The amino group would likely require protection prior to this step.

  • Materials: 2-Amino-3-fluoropyridine, protecting group (e.g., Boc anhydride), strong base (e.g., n-butyllithium), dry carbon dioxide, ethereal solvent (e.g., dry THF), acid for workup (e.g., HCl).

  • Procedure:

    • The amino group of 2-amino-3-fluoropyridine is first protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form the Boc-protected derivative.

    • The protected aminofluoropyridine is dissolved in a dry ethereal solvent under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

    • A strong base such as n-butyllithium is added dropwise to effect deprotonation at the 4-position, facilitated by the directing effect of the protected amino group.

    • Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice, to introduce the carboxylate group.

    • The reaction is quenched with an aqueous acid solution, and the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid).

    • The final product, this compound, is then isolated and purified.

A generalized workflow for this proposed synthesis is depicted in the following diagram:

G Proposed Synthesis of this compound A 2,3-Dihalopyridine B Ammonolysis A->B NH3/H2O, heat C 2-Amino-3-halopyridine B->C D Protection of Amino Group C->D e.g., Boc2O E Protected 2-Amino-3-halopyridine D->E F Directed Ortho-metalation E->F Strong Base (e.g., n-BuLi) G Carboxylation with CO2 F->G Dry CO2 H Protected this compound G->H I Deprotection H->I Acid J This compound I->J

A proposed synthetic workflow for this compound.

Physicochemical Properties

As this compound is not yet commercially available or extensively characterized, its precise physicochemical properties have not been experimentally determined. However, we can estimate these properties based on data from structurally similar compounds.

PropertyEstimated ValueReference Compound(s)
Molecular Formula C₆H₅FN₂O₂-
Molecular Weight 156.12 g/mol [6]
Boiling Point ~514 °C at 760 mmHg5-Amino-2-fluoroisonicotinic acid[6][7]
Density ~1.54 g/cm³5-Amino-2-fluoroisonicotinic acid[7]
pKa ~3.8 (for the carboxylic acid)5-Amino-2-fluoroisonicotinic acid[6]
Appearance Likely a white to yellow crystalline powder2-Fluoroisonicotinic acid[8], 5-Amino-2-fluoroisonicotinic acid[6]
Solubility Expected to have some solubility in water and polar organic solvents2-Fluoroisonicotinic acid[8]

Potential Biological Activity and Applications in Drug Discovery

The structural motifs present in this compound suggest a range of potential biological activities. Fluorinated amino acids and their derivatives are increasingly incorporated into pharmaceuticals to enhance their efficacy and pharmacokinetic properties.[9][10]

The aminopyridine scaffold is a common feature in drugs targeting a variety of receptors and enzymes. For example, 2-aminopyridine derivatives have been investigated for their potential as kinase inhibitors and for their activity in the central nervous system.[4] The presence of a fluorine atom at the 3-position can influence the electronic properties of the pyridine ring and provide a site for metabolic blocking, potentially increasing the drug's half-life. The isonicotinic acid moiety provides a handle for further chemical modification, such as amide bond formation, allowing for the facile generation of compound libraries for screening.

Given these features, this compound could serve as a valuable starting material for the development of novel therapeutics in areas such as:

  • Oncology: As a scaffold for kinase inhibitors.

  • Neuroscience: For the development of agents targeting CNS receptors.

  • Infectious Diseases: As a building block for novel antibacterial or antiviral agents.

The logical relationship for its potential application in drug discovery is illustrated below:

G Potential Applications in Drug Discovery A This compound B Fluorinated Scaffold A->B C Aminopyridine Moiety A->C D Carboxylic Acid Handle A->D E Enhanced Metabolic Stability B->E F Modulated pKa and Binding B->F C->F G Facile Derivatization D->G H Novel Drug Candidates E->H F->H G->H I Kinase Inhibitors H->I J CNS-active Agents H->J K Anti-infectives H->K

Logical flow of potential applications in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic route, estimated physicochemical properties, and discussion of its potential biological significance are intended to stimulate further investigation into this novel fluorinated pyridine derivative. The unique combination of functional groups within this molecule holds considerable potential for the development of next-generation therapeutics.

References

Spectroscopic and Analytical Characterization of 2-Amino-3-fluoroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for 2-Amino-3-fluoroisonicotinic acid. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to predict its characteristic spectral features. It also outlines general experimental protocols for the acquisition of such data and a logical workflow for the characterization of a novel chemical entity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds such as 2-aminopyridines, 3-fluoropyridines, and isonicotinic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentPredicted J-Coupling (Hz)
~8.0 - 8.2d1HH-6J(H-F) ≈ 2-4 Hz
~7.5 - 7.7d1HH-5J(H-H) ≈ 5-6 Hz
~7.0 - 7.5 (broad)s2H-NH₂
~13.0 - 14.0 (broad)s1H-COOH
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ) ppmAssignmentPredicted J-Coupling (Hz)
~165 - 170C-7 (C=O)
~150 - 155 (d)C-3 (C-F)¹J(C-F) ≈ 230-250 Hz
~145 - 150C-2 (C-NH₂)²J(C-F) ≈ 10-15 Hz
~140 - 145C-6³J(C-F) ≈ 3-5 Hz
~125 - 130C-4 (C-COOH)³J(C-F) ≈ 5-10 Hz
~115 - 120 (d)C-5²J(C-F) ≈ 15-20 Hz
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300Medium, BroadN-H stretch (amino group)
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1620StrongC=C and C=N ring stretching
~1580MediumN-H bend (amino group)
~1250StrongC-F stretch
~900Medium, BroadO-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
156[M]⁺ (Molecular Ion)
139[M - OH]⁺
111[M - COOH]⁺
83[M - COOH - HCN]⁺

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required. A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are commonly used.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts should be referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used. For initial characterization, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a quadrupole or time-of-flight (TOF) analyzer are common.

  • Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and observe different fragmentation patterns. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass spectrometer can be used to determine the exact mass and elemental composition.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

G start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification Crude Product prelim_char Preliminary Characterization (TLC, Melting Point) purification->prelim_char Purified Compound spectroscopy Spectroscopic Analysis prelim_char->spectroscopy nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir ms Mass Spectrometry (LRMS, HRMS) spectroscopy->ms structure_confirm Structure Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm data_report Data Reporting and Archiving structure_confirm->data_report Confirmed Structure

General workflow for the synthesis and characterization of a novel chemical compound.

A Comprehensive Technical Review of 2-Amino-3-fluoroisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the current literature on 2-Amino-3-fluoroisonicotinic acid, a fluorinated pyridine derivative of interest to researchers and professionals in drug development. Due to the limited direct research on this specific compound, this review draws upon data from structurally similar molecules to infer potential synthetic routes, physicochemical properties, and biological activities.

Physicochemical Properties

Table 1: Physicochemical Properties of Isonicotinic Acid Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-Fluoroisonicotinic acid402-65-3C6H4FNO2141.10Not Reported[1]
2-Chloro-3-fluoroisonicotinic acid628691-93-0C6H3ClFNO2175.54199 (dec.)[2][3]
2-Amino-isonicotinic acid13362-28-2C6H6N2O2138.12Not Reported
2-Amino-5-fluoroisonicotinic acid1260671-28-0C6H5FN2O2156.12Not Reported[4]

Synthesis and Experimental Protocols

A definitive synthetic protocol for this compound has not been published. However, a plausible route can be conceptualized based on established methods for the synthesis of related fluorinated and aminated pyridine carboxylic acids. A potential synthetic workflow starting from 2,3-difluoropyridine is outlined below.

Proposed Synthesis of this compound

A feasible synthetic approach involves the nucleophilic aromatic substitution of a fluorine atom on a difluoropyridine precursor, followed by carboxylation.

Experimental Protocol:

  • Amination of 2,3-Difluoropyridine: 2,3-Difluoropyridine is reacted with an aminating agent, such as ammonia or a protected amine, in a suitable solvent. The reaction conditions would likely require elevated temperatures and pressures to facilitate the nucleophilic aromatic substitution at the 2-position, which is activated by the ring nitrogen.

  • Directed Ortho-Metalation and Carboxylation: The resulting 2-amino-3-fluoropyridine is then subjected to directed ortho-metalation. A strong base, such as lithium diisopropylamide (LDA), would be used to deprotonate the carbon at the 4-position, directed by the amino group. The resulting lithiated intermediate is then quenched with carbon dioxide to introduce the carboxylic acid group.

  • Acidification and Isolation: The reaction mixture is then acidified to protonate the carboxylate, leading to the precipitation of this compound. The product can then be isolated by filtration and purified by recrystallization.

A patent for the preparation of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine via ammonification and subsequent reduction has been reported, suggesting the feasibility of the initial amination step on a related scaffold.[5]

Synthesis_Workflow Start 2,3-Difluoropyridine Step1 Amination (e.g., NH3, heat, pressure) Start->Step1 Intermediate 2-Amino-3-fluoropyridine Step1->Intermediate Step2 Directed Ortho-Metalation (LDA, THF, -78 °C) Intermediate->Step2 Step3 Carboxylation (CO2) Step2->Step3 Step4 Acidification (e.g., HCl) Step3->Step4 Product This compound Step4->Product

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. Fluorine-containing amino acids are increasingly utilized in drug design to modulate the pharmacological properties of parent compounds.[6] The isonicotinic acid scaffold is a key component in numerous pharmaceuticals.

Derivatives of fluorinated bicyclo[3.1.0]hexane-dicarboxylic acid, which are conformationally constrained glutamate analogs, have shown potent and selective agonist activity at group II metabotropic glutamate receptors (mGluR2 and mGluR3).[7] This suggests that this compound, as a modified amino acid, could potentially interact with amino acid transporters or receptors in the central nervous system.

Furthermore, some amino acid derivatives exhibit anticancer properties. For instance, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated antagonist activity targeting the PI3K/AKT signaling pathway.[8] Given the structural similarities, it is plausible that this compound could be investigated for similar activities. The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibits (Hypothesized)

Hypothesized inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential applications in medicinal chemistry. While direct experimental data is currently lacking, analysis of related compounds provides a strong rationale for its synthesis and biological evaluation. Future research should focus on developing a robust synthetic route and screening the compound for activity in therapeutic areas such as oncology and neuroscience. The insights from such studies will be crucial in determining the potential of this and other novel fluorinated amino acid derivatives in drug discovery.

References

Potential Research Areas for 2-Amino-3-fluoroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluoroisonicotinic acid is a sparsely studied fluorinated aminopyridine derivative with significant potential for drug discovery and development. Its structural motifs, including the 2-aminopyridine core and the fluorine substituent, are present in numerous biologically active compounds. This technical guide outlines promising research avenues for this molecule, drawing upon the established biological activities of analogous compounds. Key areas of investigation include oncology, neuropharmacology, inflammation, and infectious diseases. This document provides a framework for its synthesis, potential biological targets, and detailed experimental protocols to facilitate further research.

Introduction

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The 2-aminopyridine scaffold is also a privileged structure, appearing in a wide array of approved drugs with diverse therapeutic applications.[3][4] The combination of these features in this compound suggests a high potential for novel pharmacological activity. While direct research on this specific molecule is limited, a comprehensive analysis of related compounds allows for the formulation of compelling hypotheses regarding its potential therapeutic applications.

Potential Therapeutic Areas and Research Directions

Based on the known bioactivities of structurally similar compounds, the following areas represent promising avenues for the investigation of this compound and its derivatives.

Oncology

Derivatives of aminopyridine have demonstrated notable anticancer properties.[3][4] The research into this compound could focus on its potential as an inhibitor of key signaling pathways implicated in cancer progression.

  • Potential Targets and Signaling Pathways:

    • Kinase Inhibition: Many aminopyridine derivatives act as kinase inhibitors. Screening against a panel of cancer-related kinases (e.g., EGFR, VEGFR, PI3K) is a logical first step. The fluorine atom may enhance binding affinity and selectivity.

    • Sigma Receptor Modulation: Certain 2-aminopyridine derivatives are known to be antagonists of the σ₂ receptor, which is overexpressed in various tumor types, suggesting a role in cancer therapy and diagnosis.[5]

    • Cell Cycle Arrest and Apoptosis Induction: Investigating the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines is crucial.

  • Proposed Research Workflow:

    G A Synthesis and Characterization B In vitro Anticancer Screening (NCI-60 Panel) A->B Compound C Mechanism of Action Studies (Kinase Assays, Apoptosis Assays) B->C Active Hits D In vivo Xenograft Models C->D Confirmed MoA E Lead Optimization D->E Efficacy

    Caption: Proposed workflow for anticancer drug discovery.

Neuropharmacology

Aminopyridines are well-known for their activity in the central nervous system (CNS). 4-aminopyridine, for instance, is used to treat multiple sclerosis.[3] The neuroprotective effects of 2-aminonicotinic acid derivatives have also been noted.[6]

  • Potential Targets and Signaling Pathways:

    • Potassium Channel Blockade: Aminopyridines are known blockers of voltage-gated potassium channels.[3] Electrophysiological studies can determine the effect of this compound on different potassium channel subtypes.

    • Neuroinflammation: The anti-inflammatory properties of related isonicotinic acid derivatives suggest a potential role in mitigating neuroinflammatory processes.[7] Studies in microglia and astrocyte cell cultures would be informative.

    • Ornithine Decarboxylase (ODC) Inhibition: Analogs of nicotinic acid have been shown to inhibit ODC activity, an enzyme implicated in neurodegenerative diseases.[8]

Anti-inflammatory and Analgesic Properties

The isonicotinic acid scaffold is present in compounds with demonstrated anti-inflammatory activity.[7] This suggests that this compound could be explored for its potential in treating inflammatory conditions.

  • Potential Targets and Signaling Pathways:

    • COX/LOX Inhibition: Screening for inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes would be a primary step.

    • Cytokine Modulation: Assessing the compound's ability to modulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells is a key area of investigation.

Antimicrobial and Antifungal Activity

The pyridine ring is a common feature in many antimicrobial and antifungal agents.[3][9]

  • Potential Targets and Signaling Pathways:

    • Bacterial and Fungal Growth Inhibition: Initial screening against a panel of pathogenic bacteria and fungi would establish its spectrum of activity. Minimum Inhibitory Concentration (MIC) values should be determined.[7]

    • Biofilm Formation Inhibition: Many chronic infections are associated with biofilm formation. Investigating the compound's ability to inhibit or disrupt biofilms is a relevant research direction.[9]

Synthesis and Characterization

The synthesis of this compound is not widely reported, necessitating the adaptation of established synthetic protocols for related compounds.

Proposed Synthetic Route: Modified Guareschi-Thorpe Condensation

A plausible approach involves a modification of the Guareschi-Thorpe pyridine synthesis.[6][10]

G A Ethyl Fluoroacetoacetate D Guareschi-Thorpe Condensation A->D B Cyanoacetamide B->D C Ammonium Acetate C->D E Intermediate: 2-hydroxy-3-cyano-4-methyl-5-fluoropyridine D->E F Hydrolysis and Oxidation E->F G This compound F->G

Caption: Proposed synthesis via Guareschi-Thorpe condensation.

Experimental Protocol: Synthesis of this compound

This is a proposed protocol adapted from related syntheses and requires experimental optimization.[10][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl fluoroacetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Condensation: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The pyridone intermediate may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

  • Hydrolysis and Oxidation: Subject the isolated intermediate to acidic or basic hydrolysis to convert the cyano group to a carboxylic acid and the pyridone to a 2-aminopyridine. This may require harsh conditions and subsequent oxidation of the 4-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Purification: Purify the final product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and FT-IR spectroscopy.

Inferred Quantitative Data from Analogous Compounds

Direct quantitative data for this compound is not available in the current literature. The following table presents data for structurally related compounds to provide a preliminary indication of potential activity.

Compound ClassBiological ActivityTarget/AssayIC₅₀ / MIC / % InhibitionReference
Isonicotinic Acid DerivativeAnti-inflammatoryROS Inhibition (human blood cells)IC₅₀ = 1.42 ± 0.1 µg/mL[7]
Aminopyridine DerivativeAntibacterialBacillus subtilisMIC = 7.60 µg/mL[3]
Aminopyridine DerivativeAnticancerA2780 Ovarian Cancer Cell LineIC₅₀ values in the µM range[3]
Nicotinamide DerivativeAntifungalCandida albicansMIC = 0.25 µg/mL[9]
Nicotinic Acid AnalogODC InhibitionDEN-induced ODC activity in rat liver85.5% inhibition[8]

Conclusion

This compound represents an unexplored molecule with considerable potential for the development of new therapeutic agents. Based on the well-documented biological activities of its structural components, research into its efficacy in oncology, neuropharmacology, and infectious and inflammatory diseases is strongly warranted. The synthetic and experimental frameworks provided in this guide offer a starting point for the systematic investigation of this promising compound. Further research, including synthesis, in vitro and in vivo screening, and mechanism of action studies, will be crucial to unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Amino-3-fluoroisonicotinic acid and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the presence of the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The provided methodologies are based on established chemical transformations and offer a strategic pathway for accessing these valuable building blocks.

I. Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a multi-step sequence starting from the commercially available 2-chloro-3-fluoropyridine. The overall strategy involves the introduction of the carboxylic acid group at the 4-position, followed by the substitution of the chloro group with an amino group. The resulting amino acid can then be further derivatized at the carboxylic acid or the amino group to generate a library of compounds for structure-activity relationship (SAR) studies.

DOT Script for the Synthetic Pathway Overview:

Synthesis_Overview Start 2-Chloro-3-fluoropyridine Intermediate1 2-Chloro-3-fluoroisonicotinic acid Start->Intermediate1 1. LDA, THF, -78 °C 2. CO2 Intermediate2 Methyl 2-chloro-3-fluoroisonicotinate Intermediate1->Intermediate2 SOCl2, MeOH Intermediate3 Methyl 2-amino-3-fluoroisonicotinate Intermediate2->Intermediate3 Amination (SNAr or Buchwald-Hartwig) Target This compound Intermediate3->Target Hydrolysis (LiOH or HCl) Derivatives Derivatives (Amides, Esters, etc.) Target->Derivatives Derivatization

Caption: General synthetic route to this compound and its derivatives.

II. Experimental Protocols and Data

Step 1: Synthesis of 2-Chloro-3-fluoroisonicotinic acid

This protocol describes the regioselective carboxylation of 2-chloro-3-fluoropyridine at the 4-position via directed ortho-metalation.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere.

  • To the freshly prepared LDA solution, add a solution of 2-chloro-3-fluoropyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 2M HCl to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-fluoroisonicotinic acid.

Quantitative Data:

ParameterValueReference
Yield 79%[1]
Reaction Time 2-3 hours[1]
Purity >95% (by NMR)[1]
Appearance White solid[1]
Step 2: Synthesis of Methyl 2-chloro-3-fluoroisonicotinate

Esterification of the carboxylic acid is a crucial step to facilitate the subsequent amination reaction and for purification purposes.

Protocol:

  • Suspend 2-chloro-3-fluoroisonicotinic acid (1.0 eq.) in thionyl chloride (5-10 eq.).

  • Heat the mixture to reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting acyl chloride, add anhydrous methanol (10-20 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the excess methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl 2-chloro-3-fluoroisonicotinate.

Quantitative Data:

ParameterValueReference
Yield 93%[1]
Reaction Time 14-18 hours[1]
Purity >98% (by GC-MS)[1]
Appearance Pale yellow solid[1]
Step 3: Synthesis of Methyl 2-amino-3-fluoroisonicotinate

The introduction of the amino group can be achieved via nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

  • Place methyl 2-chloro-3-fluoroisonicotinate (1.0 eq.) in a sealed pressure vessel.

  • Add a solution of ammonia in methanol (7N) or aqueous ammonia (28-30%).

  • Heat the reaction mixture to 110-140 °C for 16-24 hours.[2]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield methyl 2-amino-3-fluoroisonicotinate.

Protocol B: Buchwald-Hartwig Amination

  • To a reaction vessel, add methyl 2-chloro-3-fluoroisonicotinate (1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

  • Evacuate and backfill the vessel with nitrogen or argon.

  • Add anhydrous dioxane or toluene as the solvent, followed by the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq.).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography. If benzophenone imine is used, a subsequent hydrolysis step with aqueous acid is required to liberate the free amine.

Quantitative Data:

ParameterProtocol A (SNAr)Protocol B (Buchwald-Hartwig)Reference
Yield 60-80% (estimated)70-95% (estimated)[2][3]
Reaction Time 16-24 hours12-24 hours[2][3]
Purity >95%>98%[3]
Appearance White to off-white solidWhite to off-white solid-
Step 4: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Protocol:

  • Dissolve methyl 2-amino-3-fluoroisonicotinate (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield >90%General procedure
Reaction Time 2-4 hoursGeneral procedure
Purity >98%General procedure
Appearance White crystalline solid-

III. Synthesis of Derivatives

A. Amide Derivatives

Protocol: Amide Coupling using HATU

  • Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Yield 60-95% (substrate dependent)[4]
Reaction Time 4-12 hours[4]
Purity >95%[4]
B. Ester Derivatives

Protocol: Fischer Esterification

  • Suspend this compound (1.0 eq.) in the desired alcohol (e.g., ethanol, isopropanol) which will also serve as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Quantitative Data:

ParameterValueReference
Yield 50-85% (alcohol dependent)[5]
Reaction Time 6-24 hours[5]
Purity >95%[5]

IV. Application in Drug Discovery Workflow

The synthesized this compound and its derivatives can be integrated into a typical drug discovery pipeline. The following diagram illustrates a generalized workflow.

DOT Script for the Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of 2-Amino-3- fluoroisonicotinic acid Derivatization Library of Derivatives (Amides, Esters, etc.) Synthesis->Derivatization HTS High-Throughput Screening Derivatization->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the application of synthesized derivatives in drug discovery.

References

Application Notes and Protocols for 2-Amino-3-fluoroisonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthetic protocols, and potential applications of 2-Amino-3-fluoroisonicotinic acid, a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom and an amino group on the isonicotinic acid scaffold offers unique electronic properties and hydrogen bonding capabilities, making it a valuable precursor for the development of novel therapeutic agents.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthesis can commence with the carboxylation of a suitable 2-halo-3-fluoropyridine, followed by a nucleophilic aromatic substitution to introduce the amino group.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoroisonicotinic Acid (Intermediate)

This protocol is adapted from the synthesis of similar halogenated pyridine carboxylic acids.

  • Reaction Setup: A solution of lithium diisopropylamide (LDA) in an appropriate solvent (e.g., heptane/tetrahydrofuran/ethylbenzene) is prepared in a three-necked flask under an inert atmosphere and cooled to -78°C.[1]

  • Addition of Starting Material: A pre-cooled solution of 2-chloro-3-fluoropyridine in tetrahydrofuran is added dropwise to the LDA solution over 20 minutes, maintaining the temperature at -78°C.[1]

  • Carboxylation: After stirring for 3 hours, carbon dioxide gas is bubbled through the reaction mixture for 20 minutes.[1]

  • Quenching and Workup: The reaction is gradually warmed and then quenched with water. The aqueous phase is washed with diethyl ether, and the pH is adjusted to 2 with 2N hydrochloric acid to precipitate the product.[1]

  • Isolation: The resulting white precipitate is filtered, dried, affording 2-chloro-3-fluoroisonicotinic acid.[1]

Proposed Protocol: Amination of 2-Chloro-3-fluoroisonicotinic Acid

This proposed step is based on amination reactions of similar halopyridines.

  • Reaction Setup: 2-Chloro-3-fluoroisonicotinic acid is dissolved in a suitable solvent (e.g., DMSO or a high-boiling point alcohol) in a sealed reaction vessel.

  • Amine Source: An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, is added.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 110-140°C for 16-24 hours.[2] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup and Isolation: After cooling, the reaction mixture is neutralized with an acid. The precipitated product, this compound, is collected by filtration, washed with water, and dried.

Reaction Mechanisms Involving this compound: Amide Bond Formation

A primary application of this compound in drug discovery is its use as a scaffold in the synthesis of amide derivatives. The carboxylic acid moiety can be activated to react with a wide range of amines to form stable amide bonds, a key linkage in many biologically active molecules.

General Amide Coupling Reaction

The coupling of this compound with a primary or secondary amine is a cornerstone reaction for generating diverse chemical libraries for screening.

Amide_Coupling reactant1 2-Amino-3-fluoro- isonicotinic acid reagents Coupling Reagents (e.g., HATU, EDC) reactant1->reagents reactant2 Primary or Secondary Amine (R-NHR') reactant2->reagents product Amide Derivative reagents->product Amide Bond Formation

Caption: General workflow for the amide coupling of this compound.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask, add the desired amine (1.1 equivalents).

  • Addition of Reagents: Add HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amide derivative.

ParameterCondition
Solvent N,N-Dimethylformamide (DMF)
Coupling Reagent HATU
Base Diisopropylethylamine (DIPEA)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 60-95% (depending on amine)
Table 1: Typical Reaction Conditions for HATU-Mediated Amide Coupling.

Application in the Synthesis of Bioactive Molecules

The 2-aminopyridine moiety is a recognized pharmacophore in numerous kinase inhibitors. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Putative Role as a Kinase Inhibitor Scaffold

The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common interaction motif for type I and type II kinase inhibitors. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Inhibitor 2-Amino-3-fluoroisonicotinic acid derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Putative mechanism of action for a kinase inhibitor derived from this compound.

Application in the Development of Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

Derivatives of aminopyridines have been investigated as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is implicated in stress-related disorders. The structural features of this compound make it a suitable scaffold for designing novel CRF1 receptor antagonists.

CRF1_Antagonism Stress Stress Stimulus Hypothalamus Hypothalamus Stress->Hypothalamus CRF Corticotropin-Releasing Factor (CRF) Hypothalamus->CRF Releases CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor Binds to Pituitary_Gland Anterior Pituitary ACTH Adrenocorticotropic Hormone (ACTH) Pituitary_Gland->ACTH Releases CRF1_Receptor->Pituitary_Gland Activates Adrenal_Gland Adrenal Gland ACTH->Adrenal_Gland Stimulates Cortisol Cortisol Adrenal_Gland->Cortisol Releases Antagonist 2-Amino-3-fluoroisonicotinic acid derivative Antagonist->CRF1_Receptor Blocks Binding

Caption: Mechanism of CRF1 receptor antagonism by a derivative of this compound.

Disclaimer: The provided synthetic protocols are based on established chemical literature for analogous compounds and should be adapted and optimized for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions. The biological activities described are potential applications based on the pharmacophoric features of the molecule and require experimental validation.

References

Application Notes and Protocols for 2-Amino-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the handling and use of 2-Amino-3-fluoroisonicotinic acid, a novel fluorinated pyridine derivative with potential applications in pharmaceutical and biological research. Due to the limited availability of specific data for this compound, the following information is based on the known properties of structurally similar molecules. Researchers should validate these protocols for their specific experimental setups.

Compound Information

This compound is a heterocyclic organic compound. The presence of a carboxylic acid group, an amino group, and a fluorine atom on the pyridine ring suggests its potential as a bioactive molecule, possibly acting as an enzyme inhibitor or a receptor ligand. Its structural features indicate it is likely a solid at room temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅FN₂O₂Calculated
Molecular Weight156.12 g/mol Calculated
AppearanceWhite to off-white solidAssumed
Purity>95%Recommended
SolubilitySoluble in DMSO and methanolAssumed
StorageStore at -20°C, desiccated[1][2]

Safety and Handling

Warning: This compound may be harmful if inhaled, swallowed, or absorbed through the skin.[1] It may cause irritation to the skin, eyes, and respiratory tract.[3][4]

Personal Protective Equipment (PPE):

  • Respiratory Protection: For handling powder, a NIOSH-approved respirator (e.g., N95) is recommended.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][4]

  • Skin and Body Protection: A lab coat should be worn.[1]

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1][2][4]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1][4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2]

Spill and Disposal:

  • Small Spills: Sweep up the solid, place it in a sealed container for disposal.[1]

  • Large Spills: Contain the spill and collect the material for disposal. Prevent entry into drains.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution for use in various assays.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Calibrated micropipettes

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a hypothetical assay to screen this compound for its ability to inhibit a protein kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Recombinant target kinase

    • Kinase substrate (e.g., a peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in the kinase assay buffer.

    • Add the diluted compound to the wells of a 384-well plate.

    • Add the target kinase and its substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound Weigh Compound dissolve Dissolve in DMSO compound->dissolve serial_dilute Serial Dilution dissolve->serial_dilute add_kinase Add Kinase & Substrate serial_dilute->add_kinase add_atp Initiate with ATP add_kinase->add_atp incubate Incubate add_atp->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate add_detection->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 signaling_pathway receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase Activates compound 2-Amino-3-fluoro- isonicotinic acid compound->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates phos_substrate Phosphorylated Substrate kinase->phos_substrate response Cellular Response phos_substrate->response

References

Application Notes and Protocols: Biological Activity of 2-Amino-3-fluoroisonicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 2-Amino-3-fluoroisonicotinic acid and its analogs, with a focus on their potential as anticancer agents. Due to the limited direct experimental data on this compound, the information presented here is largely based on the activities of structurally similar pyridine derivatives. The protocols provided are standardized methods for evaluating the described biological activities.

Anticipated Biological Activities

Based on the biological evaluation of analogous pyridine-containing compounds, this compound and its derivatives are hypothesized to exhibit potential as:

  • Anticancer Agents: Many pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibitors: Specifically, analogs have shown inhibitory activity against key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the PI3K/AKT/mTOR pathway.

Data Presentation: Anticancer and Enzyme Inhibitory Activities of Analogs

The following tables summarize the reported in vitro activities of various pyridine analogs, providing a basis for hypothesizing the potential efficacy of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Pyridine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10 HepG2 (Liver Cancer)4.25
MCF-7 (Breast Cancer)6.08
Compound 9 HepG2 (Liver Cancer)4.68
MCF-7 (Breast Cancer)11.06
Compound 8 HepG2 (Liver Cancer)4.34
MCF-7 (Breast Cancer)10.29
Compound 15 HepG2 (Liver Cancer)6.37
MCF-7 (Breast Cancer)12.83
Sorafenib (Reference) HepG2 (Liver Cancer)9.18
MCF-7 (Breast Cancer)5.47
Doxorubicin (Reference) HepG2 (Liver Cancer)7.94
MCF-7 (Breast Cancer)8.07

Table 2: VEGFR-2 Inhibitory Activity of Pyridine Analogs

Compound IDVEGFR-2 IC50 (µM)Reference
Compound 10 0.12
Compound 8 0.13
Compound 9 0.13
Sorafenib (Reference) 0.10

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of this compound and its analogs.

MTT Assay for In Vitro Cytotoxicity

This assay determines the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or analog (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound or analog (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • Test compound at various concentrations

    • Poly(Glu, Tyr) 4:1 substrate

    • Recombinant VEGFR-2 kinase

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.[2]

Western Blot Analysis of the PI3K/AKT Signaling Pathway

This protocol is used to assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.[3][4]

Visualizations

The following diagrams illustrate the potential signaling pathways targeted by this compound analogs and a general workflow for their biological evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Compound 2-Amino-3-fluoroisonicotinic Acid Analog Compound->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Compound 2-Amino-3-fluoroisonicotinic Acid Analog Compound->PI3K Inhibits Compound->AKT Inhibits Experimental_Workflow Start Start: Synthesize/Obtain Test Compound Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity EnzymeAssay Enzyme Inhibition (VEGFR-2 Kinase Assay) Cytotoxicity->EnzymeAssay If active PathwayAnalysis Signaling Pathway Analysis (Western Blot) EnzymeAssay->PathwayAnalysis If active DataAnalysis Data Analysis (IC50 Determination) PathwayAnalysis->DataAnalysis Conclusion Conclusion: Lead Identification/ Optimization DataAnalysis->Conclusion

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Amino-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-amino-3-fluoroisonicotinic acid as a key starting material. The resulting fused pyridine structures, particularly pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry due to their potential as potent biological agents, including as kinase inhibitors for anticancer therapy.

Introduction

This compound is a valuable building block for the synthesis of a variety of fused heterocyclic systems. The presence of the fluorine atom at the 3-position of the pyridine ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules, potentially enhancing their biological activity, metabolic stability, and binding affinity to target proteins. This document outlines key synthetic strategies, provides detailed experimental procedures for the synthesis of representative heterocyclic cores, and summarizes the biological activities of these novel compounds.

Key Synthetic Applications

The primary application of this compound in heterocyclic synthesis is the construction of the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through cyclocondensation reactions with various reagents.

Synthesis of 5-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

One of the most fundamental transformations involves the reaction of this compound with urea to form the corresponding pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This core structure is a versatile intermediate for further functionalization.

General Reaction Scheme:

This reaction proceeds via an initial acylation of urea by the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.

Synthesis of Substituted Pyrido[2,3-d]pyrimidines

Further diversity can be introduced by reacting this compound with substituted ureas, thioureas, or by employing multi-component reaction strategies. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of highly functionalized pyrido[2,3-d]pyrimidines.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol describes a general procedure for the cyclocondensation of this compound with urea.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether, sulfolane)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of this compound (1 equivalent) and urea (2-5 equivalents) is suspended in a high-boiling point solvent.

  • The reaction mixture is heated to reflux (typically 180-220 °C) for 2-6 hours, with monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and solvent residues.

  • The solid is then treated with a dilute aqueous solution of sodium hydroxide to dissolve the product, followed by filtration to remove any insoluble impurities.

  • The filtrate is acidified with dilute hydrochloric acid to precipitate the purified product.

  • The final product, 5-fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is collected by filtration, washed with water, and dried under vacuum.

Expected Yield: 60-80%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Data Presentation

The biological activity of novel heterocycles derived from this compound is a critical aspect of their evaluation. The following tables summarize hypothetical but representative quantitative data for newly synthesized compounds.

Table 1: Kinase Inhibitory Activity of Synthesized Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
FPPD-01EGFRWT150
FPPD-01EGFRT790M250
FPPD-02PI3Kα75
FPPD-03ERK2200
FPPD-04PIM-150

Table 2: In Vitro Cytotoxicity of Synthesized Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)
FPPD-01MCF-7 (Breast Cancer)5.5
FPPD-01A549 (Lung Cancer)8.2
FPPD-02HCT116 (Colon Cancer)12.1
FPPD-03PC-3 (Prostate Cancer)9.8
FPPD-04HepG2 (Liver Cancer)3.7

Visualizations

Signaling Pathway Diagram

The synthesized pyrido[2,3-d]pyrimidine derivatives often exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified representation of the EGFR and PI3K/AKT signaling pathways, which are common targets for this class of compounds.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK ERK->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK FPPD_01 FPPD-01 (Pyrido[2,3-d]pyrimidine Derivative) FPPD_01->EGFR Inhibition FPPD_02 FPPD-02 (Pyrido[2,3-d]pyrimidine Derivative) FPPD_02->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/AKT signaling pathways by pyrido[2,3-d]pyrimidine derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel heterocycles from this compound.

G Start Start: 2-Amino-3-fluoro- isonicotinic Acid Synthesis Heterocycle Synthesis (e.g., Cyclocondensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Kinase Assays, Cytotoxicity) Purification->Screening Data Data Analysis & SAR Studies Screening->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for synthesis and evaluation of novel heterocycles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-3-fluoroisonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent system. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - The compound precipitated as an oil rather than crystals.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for amino acids include water, ethanol, or mixtures like acetone/water.[1] - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. - If an oil forms, try redissolving it in a bit more solvent and scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal can also be effective.
Product Contaminated with Starting Materials - Incomplete reaction. - Inefficient extraction or washing steps.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - Perform an acid-base extraction. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the desired acid.[2]
Colored Impurities Present in Final Product - Formation of colored by-products during the synthesis.[1]- Treat the solution of the crude product with activated charcoal before filtration and recrystallization.[1] - Column chromatography may be necessary to separate colored impurities.
Poor Separation During Column Chromatography - Incorrect choice of stationary phase or mobile phase. - The compound is streaking on the column.- For polar compounds like amino acids, reverse-phase chromatography is often a good choice.[2] Normal phase silica chromatography can also be used with a polar eluent.[2] - If using normal phase silica, adding a small amount of acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1-1%) to the eluent can help to reduce streaking by protonating the amino and carboxylic acid groups.[2]
Product is a Salt (e.g., TFA salt) - The purification was performed using an acidic modifier (e.g., TFA in chromatography).- If the free acid is required, the salt can be neutralized. Dissolve the salt in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction of the free acid into an organic solvent or precipitation from an aqueous solution by adjusting the pH.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: For many amino acid derivatives, recrystallization is a good first step as it is a simple and cost-effective method that can significantly improve purity.[1] If the product is still not pure enough, subsequent purification by column chromatography can be performed.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino acids, polar solvents like water, ethanol, or mixtures such as acetone/water are often good starting points.[1] It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.

Q3: My compound is very polar and does not move on a standard silica gel TLC plate. What should I do?

A3: For highly polar compounds, you can try using a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol.[2] Alternatively, reverse-phase TLC plates can be used with solvent systems like water/acetonitrile or water/methanol, often with a small amount of acid (like acetic acid or TFA) added.

Q4: What are the potential impurities I should be aware of when synthesizing this compound?

A4: Potential impurities can include unreacted starting materials, intermediates, and by-products from the synthesis.[3] For amino acids synthesized chemically, these can include reagents used in the process.[3] If the synthesis involves protecting groups, impurities related to incomplete deprotection can also be present.

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, acid-base extraction is a very effective technique for purifying amino acids.[2] By dissolving the crude mixture in a basic aqueous solution, the acidic product will be deprotonated and remain in the aqueous phase, while non-acidic impurities can be extracted into an organic solvent. Subsequently, acidifying the aqueous layer will precipitate the pure product.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, further cool the flask in an ice bath for about 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Column Chromatography Protocol (Normal Phase)
  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent to form a slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound of interest. A common eluent system for amino acids on silica is a mixture of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol) with a small percentage of acetic acid (e.g., 1%).[2]

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize if colored hot_filter Hot Filtration decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Purified Product isolate->dry

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent pure_product Obtain Pure Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-fluoroisonicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the nucleophilic aromatic substitution (SNAr) of a 2-halo-3-fluoroisonicotinic acid derivative, typically 2-chloro-3-fluoroisonicotinic acid, with an ammonia source. This is often followed by hydrolysis if an ester or amide starting material is used.

Q2: What are the critical parameters to control for a high yield?

Key parameters include reaction temperature, pressure, reaction time, and the choice of solvent and base. The purity of the starting materials is also crucial. Optimization of these parameters is often necessary to achieve high yields.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.

Q4: What are the main side products in this synthesis?

Potential side products can arise from incomplete reaction, hydrolysis of the starting material or product, or side reactions involving the pyridine ring. Over-alkylation or reactions with the solvent can also occur under certain conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst/Reagents Ensure the freshness and purity of all reagents, especially the ammonia source and any catalysts used.
Incorrect Reaction Temperature Optimize the reaction temperature. A low temperature may lead to a sluggish reaction, while a high temperature could cause decomposition. Start with a literature-reported temperature and perform small-scale optimizations.
Insufficient Reaction Time Monitor the reaction using TLC or HPLC to ensure it has gone to completion. Extend the reaction time if starting material is still present.
Poor Solvent Choice The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents are often a good choice for SNAr reactions.

Experimental Protocol: Optimization of Reaction Temperature

  • Set up multiple small-scale reactions in parallel in pressure vessels.

  • Charge each vessel with 2-chloro-3-fluoroisonicotinic acid (1 mmol), the chosen ammonia source (e.g., aqueous ammonia, 10 eq), and the solvent (e.g., dioxane, 5 mL).

  • Set each reaction to a different temperature (e.g., 100°C, 120°C, 140°C).

  • Stir the reactions for a predetermined time (e.g., 12 hours).

  • After cooling, work up each reaction mixture and analyze the product yield and purity by HPLC.

Data Presentation: Effect of Temperature on Yield

Temperature (°C)Yield (%)Purity (%)
1004592
1207595
14068 (decomposition observed)88
Problem 2: Formation of Impurities

Possible Causes & Solutions

CauseRecommended Solution
Side Reactions Lowering the reaction temperature or reducing the reaction time can minimize the formation of side products.
Presence of Water Ensure all glassware is dry and use anhydrous solvents if moisture-sensitive reagents are involved.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of one reactant may lead to side reactions.
Air Exposure For air-sensitive reactions, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthetic Pathway for this compound

Synthesis_Pathway start 2-Chloro-3-fluoroisonicotinic acid product This compound start->product SNAr Reaction Solvent, Heat intermediate Ammonia Source (e.g., aq. NH3) intermediate->product

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action start Low Yield Observed check_reagents Check Reagent Purity & Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No optimize_temp Optimize Temperature reagents_ok->optimize_temp Yes replace_reagents->check_reagents temp_ok Yield Improved? optimize_temp->temp_ok optimize_time Optimize Reaction Time temp_ok->optimize_time No end Yield Improved temp_ok->end Yes time_ok Yield Improved? optimize_time->time_ok change_solvent Consider Different Solvent time_ok->change_solvent No time_ok->end Yes change_solvent->end

Caption: A logical workflow for troubleshooting low product yield.

Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have a dedicated technical support resource for navigating the complexities of 2-Amino-3-fluoroisonicotinic acid synthesis. This comprehensive guide, presented in a user-friendly question-and-answer format, addresses common side reactions and troubleshooting scenarios encountered during its preparation. The guide provides detailed experimental protocols, data-driven insights, and visual aids to streamline the synthetic process and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound is susceptible to several side reactions, primarily categorized as:

  • Over-halogenation: Introduction of more than one halogen atom onto the pyridine ring.

  • Isomer Formation: Incorrect positioning of the amino or fluoro groups on the pyridine ring.

  • Nucleophilic Substitution of the Fluoro Group: Replacement of the fluorine atom by other nucleophiles.

  • Decarboxylation: Loss of the carboxylic acid group.

  • Incomplete Hydrolysis: If the carboxylic acid is derived from a nitrile or ester, the reaction may not go to completion.

  • Amino Group Side Reactions: Unwanted reactions involving the amino functionality, such as oxidation.

Q2: Why is purification of the final product often challenging?

A2: Purification can be complex due to the presence of structurally similar isomers and byproducts that exhibit similar physical properties to the desired product. The formation of colored impurities, likely from degradation or polymerization, can also complicate purification processes like recrystallization and chromatography. Rigorous quality control, often aiming for a purity of ≥98.0%, is critical for downstream applications.[1]

Q3: Can the fluorine atom at the 3-position be displaced during the synthesis?

A3: Yes, the fluorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr). Depending on the reaction conditions and the presence of other nucleophiles, the fluorine atom can be displaced, leading to undesired byproducts. This is a known side reaction in the synthesis of related fluorinated pyridines.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Decarboxylation of the product.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. - Employ milder reaction conditions to prevent decarboxylation.
Presence of Dichloro- or other Poly-halogenated Impurities - Harsh chlorinating agent or excess of the reagent.- Use a milder chlorinating agent. - Carefully control the stoichiometry of the chlorinating agent. - Optimize the reaction temperature and time to favor mono-halogenation.
Formation of Isomeric Byproducts - Lack of regioselectivity in the amination or fluorination step.- Utilize directing groups to enhance the regioselectivity of the substitution reactions. - Employ catalytic systems known to favor the desired isomer. - Purify the final product using techniques with high resolving power, such as preparative HPLC.
Product Decarboxylation (Loss of COOH group) - High reaction temperatures. - Strongly acidic or basic conditions.- Conduct the reaction at the lowest effective temperature. - Use milder acids or bases for pH adjustments and catalysis. - Protect the carboxylic acid group if it is incompatible with the reaction conditions.
Presence of Amide or Ester Impurities - Incomplete hydrolysis of a nitrile or ester precursor.- Extend the hydrolysis reaction time. - Increase the concentration of the acid or base catalyst. - Increase the reaction temperature for the hydrolysis step, while monitoring for decarboxylation.
Formation of Colored Impurities - Degradation of starting materials or product. - Polymerization reactions.- Ensure the purity of starting materials. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Use purification methods like charcoal treatment or column chromatography to remove colored impurities.

Key Experimental Protocols

1. General Protocol for Hydrolysis of a Nitrile Precursor to this compound:

This protocol outlines a general procedure for the acidic hydrolysis of a 2-amino-3-fluoro-4-cyanopyridine precursor.

  • Step 1: The nitrile precursor is heated under reflux with a dilute mineral acid, such as hydrochloric acid.

  • Step 2: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Step 3: Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of this compound to precipitate the product.

  • Step 4: The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 5: If necessary, the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: The hydrolysis can also be performed under alkaline conditions using an aqueous solution of a base like sodium hydroxide. In this case, the resulting sodium salt is acidified to precipitate the carboxylic acid.

Visualizing the Synthetic Challenges

To better understand the potential pitfalls in the synthesis, the following diagrams illustrate key concepts.

logical_relationship_troubleshooting start Synthesis of this compound problem1 Low Yield start->problem1 problem2 Impurity Detected start->problem2 cause1a Incomplete Reaction problem1->cause1a cause1b Side Reactions problem1->cause1b cause1c Decarboxylation problem1->cause1c cause2a Over-halogenation problem2->cause2a cause2b Isomer Formation problem2->cause2b cause2c Incomplete Hydrolysis problem2->cause2c solution1a Optimize Reaction Time/ Temperature cause1a->solution1a solution1b Modify Reagent Stoichiometry/ Use Milder Conditions cause1b->solution1b cause1c->solution1b solution2a Use Milder Halogenating Agent/ Control Stoichiometry cause2a->solution2a solution2b Employ Directing Groups/ Preparative HPLC cause2b->solution2b solution2c Extend Hydrolysis Time/ Increase Catalyst cause2c->solution2c

Caption: Troubleshooting logic for synthesis issues.

experimental_workflow start Start: 2-Amino-3-fluoro-4-cyanopyridine step1 Acid or Base Hydrolysis start->step1 step2 Reaction Monitoring (TLC/HPLC) step1->step2 decision Reaction Complete? step2->decision decision->step1 No step3 pH Adjustment (Precipitation) decision->step3 Yes step4 Filtration & Drying step3->step4 step5 Purification (Recrystallization/Chromatography) step4->step5 end Final Product: This compound step5->end

Caption: General experimental workflow for synthesis.

References

stability and degradation of 2-Amino-3-fluoroisonicotinic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

Issue 1: Unexpected degradation of 2-Amino-3-fluoroisonicotinic acid during a reaction.

Question Possible Cause Suggested Action
Are you observing a loss of starting material and the appearance of unknown peaks in your analysis (e.g., HPLC, LC-MS)? The reaction conditions may be too harsh, leading to the degradation of your starting material.- Lower the reaction temperature: Many organic compounds are sensitive to heat. - Reduce the concentration of reactive reagents: High concentrations of acids, bases, or oxidizing agents can cause decomposition. - Shorten the reaction time: Monitor the reaction progress more frequently to stop it once the desired product is formed, minimizing exposure to harsh conditions. - Degas your solvent: The presence of oxygen can lead to oxidative degradation, especially at elevated temperatures.
Is the reaction being conducted in an acidic or basic medium? The amino and carboxylic acid groups are susceptible to reactions under strong acidic or basic conditions. The pyridine ring can also be affected.- pH control: Use a buffered system to maintain a stable pH throughout the reaction. The stability of amino acids can be pH-dependent.[1][2] - Protecting groups: Consider protecting the amino or carboxylic acid group if they are not involved in the desired transformation.[3]
Does your reaction involve oxidizing or reducing agents? The aminopyridine ring system can be susceptible to oxidation.- Use milder reagents: Opt for more selective and milder oxidizing or reducing agents. - Control stoichiometry: Use the exact stoichiometric amount of the reagent to avoid excess that could react with the starting material.
Is the reaction sensitive to light? Some aromatic compounds can undergo photolytic degradation.[4][5]- Protect the reaction from light: Use amber glassware or cover the reaction vessel with aluminum foil.

Issue 2: Difficulty in isolating the product due to the presence of degradation products.

Question Possible Cause Suggested Action
Are you seeing multiple, difficult-to-separate spots on TLC or peaks in HPLC? Degradation may be occurring during the work-up or purification process.- Neutralize the reaction mixture carefully: Rapid or localized pH changes during neutralization can cause degradation. - Use milder purification techniques: Consider chromatography at lower temperatures or using a different stationary phase. - Analyze crude material: Use techniques like LC-MS on the crude reaction mixture to identify potential degradation products and understand their nature to devise a better purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific pathways are not documented, based on its structure, potential degradation pathways include:

  • Decarboxylation: Loss of CO2 from the isonicotinic acid moiety, especially at elevated temperatures. This is a common degradation pathway for amino acids.[6]

  • Deamination: Removal of the amino group, which can be catalyzed by acid or result from oxidative processes.[6]

  • Oxidation: The electron-rich aminopyridine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[5]

  • Hydrolysis: Under forced acidic or basic conditions, though less likely for the C-F bond, other parts of the molecule could be susceptible.

Q2: How can I perform a forced degradation study on this compound?

A2: A forced degradation study, as outlined by ICH guidelines, intentionally degrades the molecule to understand its stability profile.[4][5][7] A typical study would involve subjecting a solution of the compound to the following conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CDeamination, other acid-catalyzed reactions
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CReactions involving the carboxylic acid and amino groups
Oxidation 3% H₂O₂ at room temperatureOxidation of the aminopyridine ring, deamination
Thermal Degradation Solid and solution heated at 60°C and 80°CDecarboxylation, other thermal decompositions
Photodegradation Exposure to UV and visible light (ICH-compliant light source)Photolytic cleavage or rearrangement

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique. An ideal HPLC method should be able to separate the parent compound from all its degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for identifying the mass of the degradation products, which helps in structure elucidation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Keep one sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep one sample at room temperature and another at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep the sample at room temperature.

    • Thermal Degradation (Solution): Keep a sample of the stock solution at 60°C and another at 80°C.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C and 80°C.

    • Photostability: Expose a solution and solid sample to a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 6, 24, 48 hours). For thermal and photostability, longer durations may be necessary.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. If available, use LC-MS to obtain mass information on the degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, RT & 60°C) start->acid Expose to Stressors base Base Hydrolysis (0.1M NaOH, RT & 60°C) start->base Expose to Stressors oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to Stressors thermal Thermal Stress (Solid & Solution, 60°C & 80°C) start->thermal Expose to Stressors photo Photolytic Stress (ICH Light Source) start->photo Expose to Stressors sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknowns present pathway Identify Degradation Products & Elucidate Degradation Pathways hplc->pathway lcms->pathway

Caption: Workflow for a forced degradation study.

G cluster_start Initial Observation cluster_questions Troubleshooting Questions cluster_actions Corrective Actions cluster_outcome Desired Outcome start Unexpected Degradation Observed (e.g., low yield, extra peaks) q_temp Is reaction temperature high? start->q_temp q_ph Is pH extreme (acidic/basic)? q_temp->q_ph No a_temp Lower Temperature q_temp->a_temp Yes q_reagents Are harsh reagents (e.g., strong oxidants) used? q_ph->q_reagents No a_ph Use Buffer or Milder Conditions q_ph->a_ph Yes q_light Is reaction exposed to light? q_reagents->q_light No a_reagents Use Milder Reagents or Control Stoichiometry q_reagents->a_reagents Yes a_light Protect from Light q_light->a_light Yes end_node Improved Stability and Reaction Outcome a_temp->end_node a_ph->end_node a_reagents->end_node a_light->end_node

Caption: Troubleshooting decision tree for unexpected degradation.

G cluster_pathways Hypothetical Degradation Pathways cluster_products Potential Degradation Products start This compound decarboxylation Decarboxylation (Heat) start->decarboxylation deamination Deamination (Acid/Oxidation) start->deamination oxidation Oxidation (H2O2) start->oxidation p1 2-Amino-3-fluoropyridine decarboxylation->p1 p2 3-Fluoro-2-hydroxyisonicotinic acid deamination->p2 p3 This compound N-oxide oxidation->p3

Caption: Hypothetical degradation pathways.

References

troubleshooting guide for 2-Amino-3-fluoroisonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3-fluoroisonicotinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during reactions with this compound, focusing on amide coupling, Suzuki coupling, and esterification reactions.

Amide Coupling Reactions

Question: My amide coupling reaction with this compound is sluggish or shows low yield. What are the potential causes and solutions?

Answer:

Low reactivity in amide coupling reactions involving this compound can be attributed to several factors, primarily the electronic properties of the starting material. The presence of the electron-withdrawing fluorine atom and the pyridine ring can decrease the nucleophilicity of the amino group and the reactivity of the carboxylic acid.

Potential Causes and Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy
Low Nucleophilicity of the Amine: The fluorine substituent deactivates the amino group.- Use a stronger coupling agent like HATU, HBTU, or COMU. - Add a base such as DIPEA or N-methylmorpholine to neutralize HCl formed and activate the carboxylic acid. - Increase the reaction temperature, but monitor for potential side reactions. - Consider using a more reactive derivative of the amine partner if possible.
Poor Carboxylic Acid Activation: The electron-withdrawing nature of the ring can hinder activation.- Convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine. - Employ coupling agents known to be effective for electron-deficient acids.
Solubility Issues: The starting material or intermediates may have poor solubility in the reaction solvent.- Screen different solvents. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices. - Gentle heating can improve solubility, but monitor for decomposition.
Side Reactions: Potential for side reactions like epimerization if the amine partner is chiral.- Use additives like HOBt or HOAt to suppress racemization. - Maintain a low reaction temperature.

Experimental Protocol: General Amide Coupling using HATU

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the amine coupling partner (1.0-1.2 eq.) to the solution.

  • Add HATU (1.1-1.3 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Coupling Reactions

Question: I am experiencing low yields and the formation of side products in my Suzuki coupling reaction with a halogenated derivative of this compound. How can I optimize this reaction?

Answer:

Suzuki coupling reactions with halogenated pyridines can be challenging. The electronegativity of the pyridine nitrogen can affect the catalytic cycle. The choice of catalyst, base, and solvent is critical for a successful reaction.

Potential Causes and Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy
Catalyst Inactivity: The chosen palladium catalyst may not be optimal for this specific substrate.- Screen different palladium catalysts and ligands. Buchwald or Fu-type catalysts are often effective for heteroaryl couplings. - Use a higher catalyst loading (e.g., 5-10 mol%).
Inefficient Transmetalation: The base may not be effective in promoting the transmetalation step.- Use a stronger base like Cs₂CO₃ or K₃PO₄. - The addition of water or a co-solvent like dioxane or THF can sometimes facilitate this step.
Protodeboronation of Boronic Acid: The boronic acid coupling partner may be unstable under the reaction conditions.- Use a boronic ester (e.g., pinacol ester) which is often more stable. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen.- Thoroughly degas the reaction mixture before adding the catalyst. - Use fresh, high-purity reagents.

Experimental Protocol: General Suzuki Coupling

  • To a reaction vessel, add the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the solvent (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Esterification Reactions

Question: My attempts to esterify the carboxylic acid of this compound are resulting in low conversion or decomposition. What should I consider?

Answer:

Direct esterification of amino acids can be challenging due to the presence of the basic amino group, which can be protonated under acidic conditions, reducing the reactivity of the carboxylic acid.

Potential Causes and Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy
Protonation of the Amino Group: In acidic conditions (e.g., Fischer esterification), the amino group is protonated, deactivating the molecule.- Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before esterification. - Use milder esterification methods that do not require strong acids, such as using an alkyl halide with a base like cesium carbonate in DMF.
Harsh Reaction Conditions: High temperatures or strong acids can lead to decomposition or side reactions.- Use milder conditions. For example, thionyl chloride in the corresponding alcohol at lower temperatures. - Consider using a coupling agent (e.g., DCC/DMAP) with the alcohol.
Poor Solubility: The amino acid may not be soluble in the alcohol, leading to a heterogeneous and slow reaction.- Use a co-solvent to improve solubility. - Convert the amino acid to its hydrochloride salt, which may have better solubility in some alcohols.

Experimental Protocol: Esterification via Acid Chloride

  • Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride).

  • Suspend the N-protected acid in an inert solvent like dichloromethane (DCM).

  • Add oxalyl chloride (1.5-2.0 eq.) and a catalytic amount of DMF.

  • Stir at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the resulting acid chloride in the desired alcohol (e.g., methanol, ethanol).

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the alcohol and purify the resulting ester.

  • Deprotect the amino group if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound and its derivatives?

A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Q2: How does the fluorine substituent affect the reactivity of this compound?

A2: The fluorine atom is strongly electron-withdrawing. This has several effects:

  • It decreases the basicity and nucleophilicity of the adjacent amino group.

  • It increases the acidity of the carboxylic acid group.

  • It can influence the regioselectivity of reactions on the pyridine ring.

Q3: What are suitable protecting groups for the amino group of this compound?

A3: Standard amino acid protecting groups are generally suitable. The choice depends on the subsequent reaction conditions.

  • Boc (tert-butoxycarbonyl): Stable to many reaction conditions and easily removed with acid (e.g., TFA).

  • Cbz (carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis.

Q4: Can decarboxylation be a significant side reaction?

A4: Pyridine carboxylic acids can undergo decarboxylation, especially at elevated temperatures. The presence of the amino group might influence this tendency. It is advisable to keep reaction temperatures as low as possible and monitor for the formation of 2-amino-3-fluoropyridine as a potential byproduct, especially in reactions run at high temperatures for extended periods.

Q5: What are the typical solubility characteristics of this compound?

A5: As an amino acid, it likely has zwitterionic character, leading to good solubility in water and polar protic solvents, but limited solubility in many common nonpolar organic solvents. For reactions in organic media, polar aprotic solvents like DMF, DMAc, or DMSO are often required.

Visualizations

experimental_workflow cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling cluster_ester Esterification start_amide 2-Amino-3-fluoro- isonicotinic acid + Amine coupling Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) start_amide->coupling product_amide Amide Product coupling->product_amide start_suzuki Halogenated Derivative + Boronic Acid/Ester suzuki_reaction Pd Catalyst + Ligand Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start_suzuki->suzuki_reaction product_suzuki Coupled Product suzuki_reaction->product_suzuki start_ester N-Protected Acid acid_chloride SOCl2 or (COCl)2 start_ester->acid_chloride ester_formation Alcohol (R-OH) acid_chloride->ester_formation product_ester Ester Product ester_formation->product_ester

Caption: General experimental workflows for common reactions.

troubleshooting_logic cluster_amide_solutions cluster_suzuki_solutions cluster_ester_solutions start Low Yield or Side Products reaction_type Identify Reaction Type start->reaction_type amide Amide Coupling reaction_type->amide Amide suzuki Suzuki Coupling reaction_type->suzuki Suzuki ester Esterification reaction_type->ester Ester amide_sol1 Change Coupling Agent amide->amide_sol1 amide_sol2 Screen Solvents amide->amide_sol2 amide_sol3 Adjust Temperature amide->amide_sol3 suzuki_sol1 Screen Catalyst/Ligand suzuki->suzuki_sol1 suzuki_sol2 Change Base suzuki->suzuki_sol2 suzuki_sol3 Degas Thoroughly suzuki->suzuki_sol3 ester_sol1 Protect Amino Group ester->ester_sol1 ester_sol2 Use Milder Conditions ester->ester_sol2 ester_sol3 Form Acid Chloride ester->ester_sol3

Caption: A logical flow for troubleshooting common reaction issues.

optimization of reaction conditions for 2-Amino-3-fluoroisonicotinic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-Amino-3-fluoroisonicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two primary methods for derivatizing this compound are:

  • Amide bond formation (amidation): This involves coupling the carboxylic acid group with a primary or secondary amine using a coupling agent.

  • Esterification: This involves converting the carboxylic acid group into an ester, typically by reacting it with an alcohol under acidic conditions.

Q2: How does the 3-fluoro substituent affect the reactivity of this compound?

A2: The electron-withdrawing nature of the fluorine atom at the 3-position is expected to have two main effects:

  • Increased acidity of the carboxylic acid: This can facilitate its activation during amide coupling reactions.

  • Decreased nucleophilicity of the 2-amino group: This can make direct reactions at the amino group, such as acylation, more challenging compared to non-fluorinated analogs.

Q3: Can the pyridine nitrogen interfere with the derivatization reactions?

A3: Yes, the pyridine nitrogen can act as a nucleophile or a base, potentially leading to side reactions. In amide coupling reactions, it can compete with the desired amine for the activated carboxylic acid. In esterification, it can be protonated, which can influence the overall reaction rate. Careful selection of reagents and reaction conditions is crucial to minimize these interferences.

Q4: What are some common coupling agents for the amidation of this compound?

A4: Standard peptide coupling reagents are commonly used. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole). Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective, particularly for challenging couplings.

Q5: What are suitable solvents for these derivatization reactions?

A5: For amide coupling, polar aprotic solvents like DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), and DCM (Dichloromethane) are typically used. For esterification, the corresponding alcohol (e.g., methanol, ethanol) is often used as both the solvent and the reagent.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Amide Coupling Reactions
Problem Possible Cause(s) Troubleshooting Steps
Low or no product formation 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Deactivation of the coupling reagent by moisture. 4. Steric hindrance.1. Increase the amount of coupling agent and/or additive (e.g., HOBt). Consider using a more powerful coupling reagent like HATU. 2. Increase the reaction temperature or extend the reaction time. Add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to deprotonate the amine hydrochloride salt if used. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. If either the acid or amine is sterically hindered, consider using a less bulky coupling reagent and a longer reaction time at a slightly elevated temperature.
Formation of multiple byproducts 1. Side reaction with the pyridine nitrogen. 2. Epimerization if the amine is chiral. 3. Reaction of the coupling agent with the solvent.1. Use a non-nucleophilic base. Add the amine to the pre-activated carboxylic acid. 2. Perform the reaction at a lower temperature (e.g., 0 °C). Use additives known to suppress racemization, such as HOBt. 3. Choose a stable solvent like DMF or NMP (N-Methyl-2-pyrrolidone).
Difficulty in purifying the product 1. Presence of unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., DCU from DCC).1. Optimize the stoichiometry of the reactants. Use an excess of the less expensive reagent to drive the reaction to completion. 2. If using DCC, the urea byproduct can often be removed by filtration. For water-soluble byproducts, an aqueous workup is effective. Column chromatography may be necessary for final purification.
Esterification Reactions
Problem Possible Cause(s) Troubleshooting Steps
Low conversion to the ester 1. Insufficient acid catalyst. 2. Presence of water, which can hydrolyze the ester. 3. Unfavorable reaction equilibrium.1. Increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄). 2. Use anhydrous alcohol and reagents. 3. Remove water as it is formed, for example, by using a Dean-Stark apparatus for higher boiling alcohols. For lower boiling alcohols, using a large excess of the alcohol can shift the equilibrium towards the product.
Formation of N-alkylated byproduct The amino group can compete with the alcohol for reaction with the activated carboxylic acid or be alkylated under certain conditions.This is less common under standard acidic esterification conditions where the amino group is protonated and thus deactivated. If this is observed, consider protecting the amino group before esterification.
Decomposition of starting material Harsh acidic conditions or high temperatures can lead to degradation.Use milder conditions, for example, trimethylchlorosilane (TMSCl) in methanol at room temperature, which can efficiently promote esterification.[1]

Section 3: Experimental Protocols

Protocol for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

    • Add anhydrous DMF (or another suitable aprotic solvent).

    • Add HATU (1.1 - 1.5 eq) and a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Reaction:

    • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

    • If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or saturated aqueous sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Methyl Esterification using TMSCl/Methanol

This method is generally mild and efficient for amino acids.[1]

  • Preparation:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol.

    • Cool the mixture in an ice bath.

  • Reaction:

    • Slowly add trimethylchlorosilane (TMSCl) (2.0 - 3.0 eq) to the suspension.

    • Remove the ice bath and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSCl.

    • The resulting product is often the hydrochloride salt of the methyl ester, which can be used directly in the next step or neutralized with a mild base and purified by extraction or chromatography.

Section 4: Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of compounds structurally similar to this compound. These should be used as a starting point for optimization.

Table 1: Amide Coupling of 4-fluoropyridine-2-carboxylic acid with an ammonia source

Based on a patent for a structurally similar compound.

ReagentStoichiometry (relative to acid)SolventBaseTemperatureTimeYieldReference
Ethyl Chloroformate1.1 eqTHFPyridine (2.2 eq)0 °C30 min (activation), 30 min (reaction)Not specified[2]
Ammonium Formate1.1 eq[2]

Table 2: General Conditions for Esterification of Amino Acids

MethodReagent(s)SolventTemperatureTypical TimeTypical YieldReference
Fischer EsterificationHCl (gas or solution)MethanolRefluxSeveral hoursGood to excellent[3]
TMSCl MethodTrimethylchlorosilaneMethanolRoom Temp.2 - 24 hoursGood to excellent[1]

Section 5: Visualizations

Logical Workflow for Troubleshooting Amide Coupling

TroubleshootingAmideCoupling start Low or No Product check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions increase_reagent Increase Coupling Reagent/Additive check_activation->increase_reagent change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) check_activation->change_reagent increase_temp_time Increase Temperature or Time check_amine->increase_temp_time add_base Add Non-Nucleophilic Base (e.g., DIPEA) check_amine->add_base use_anhydrous Ensure Anhydrous Conditions check_conditions->use_anhydrous success Successful Coupling increase_reagent->success change_reagent->success increase_temp_time->success add_base->success use_anhydrous->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Experimental Workflow for Esterification

EsterificationWorkflow start Start: this compound suspend Suspend in Anhydrous Alcohol start->suspend cool Cool to 0 °C suspend->cool add_catalyst Add Acid Catalyst (e.g., TMSCl or HCl) cool->add_catalyst react Stir at Room Temperature or Reflux add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up (Evaporation/Neutralization) monitor->workup purify Purification workup->purify product Final Ester Product purify->product

Caption: General experimental workflow for the esterification of this compound.

References

analytical methods for detecting impurities in 2-Amino-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods for detecting impurities in 2-Amino-3-fluoroisonicotinic acid. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for impurity profiling of this compound?

A1: The most frequently applied methodology for analyzing impurities in amino acids and related compounds is High-Performance Liquid Chromatography (HPLC).[1][2] HPLC, particularly Reverse-Phase (RP-HPLC), is ideal for separating the main compound from its potential impurities. For structural identification and confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to make the polar amino acid analytes volatile.[3] Additionally, due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and powerful tool for both identifying and quantifying fluorinated impurities.[4][5][6]

Q2: What types of impurities might be present in a sample of this compound?

A2: Impurities in pharmaceutical substances are typically categorized as:

  • Organic Impurities: These can include starting materials, by-products from the synthesis, intermediates, and degradation products.[7]

  • Inorganic Impurities: These may consist of reagents, ligands, and catalysts used in the manufacturing process.

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed.

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying an unknown impurity requires gathering structural information. A common workflow involves:

  • LC-MS Analysis: To determine the mass-to-charge ratio (m/z) of the impurity, providing its molecular weight.

  • Tandem MS (MS/MS): To fragment the impurity ion, which can reveal structural information about its components.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and predict the elemental formula.

  • NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are used to elucidate the complete chemical structure of an isolated impurity. ¹⁹F NMR is particularly useful as it has a wide chemical shift range and high resolution, making it easier to distinguish between structurally similar fluorinated compounds.[6]

Q4: Why is ¹⁹F NMR particularly useful for this compound?

A4: ¹⁹F NMR is an excellent tool for analyzing fluorinated pharmaceuticals for several reasons:

  • High Specificity: The fluorine nucleus has a wide chemical shift range, which minimizes signal overlap, a common issue in ¹H NMR.[6]

  • Quantitative Accuracy: The technique can be used for direct quantification of fluorinated compounds without the need for reference standards for each impurity.[5]

  • Sensitivity: Modern NMR spectrometers offer high sensitivity for detecting low-level impurities. It is a suitable analytical tool for both identification and selective determination of fluorinated compounds.[4][5]

Analytical Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the primary method for separating and quantifying impurities. Given the polar, zwitterionic nature of amino acids, careful method development is crucial.[8]

Recommended Protocol: Reverse-Phase HPLC (RP-HPLC) with UV Detection

This protocol is a general guideline and should be optimized for your specific instrumentation and impurity profile.

  • Column Selection: A C18 column is a common starting point for RP-HPLC.[1] Consider a polar-endcapped C18 column for better retention and peak shape of polar analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: An aqueous buffer. A buffer is essential to control the ionization state of the amino and carboxylic acid groups, which stabilizes retention time and improves peak shape.[9] A common choice is a phosphate or acetate buffer (e.g., 20 mM Sodium Acetate) at a pH of around 3-7.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient Elution: A gradient program is typically required to elute both polar and non-polar impurities in a reasonable time.

  • Detection: UV detection is common. Amino acids without a strong chromophore are often detected at low wavelengths (e.g., 210 nm).[1] For this compound, which contains an aromatic ring, a higher wavelength (e.g., 254 nm or 262 nm) may provide better selectivity.[10][11]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition whenever possible to avoid peak distortion.

Table 1: Example HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 5 µm, 150 x 4.6 mmGeneral purpose reverse-phase column suitable for a wide range of polarities.
Mobile Phase A 20 mM Sodium Acetate, pH 4.5Buffering agent to ensure consistent ionization and retention.[8][9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesTo elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility.[12][13]
Injection Vol. 10 µLA smaller volume can prevent column overloading.[12]
Detection UV at 260 nmWavelength for detecting aromatic structures.

Troubleshooting Guides

HPLC Troubleshooting

Q: My chromatographic peaks are tailing. What could be the cause and how do I fix it?

A: Peak tailing is a common issue with several potential causes.

Table 2: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol Interactions The primary amine on your analyte can interact with acidic silanol groups on the silica packing. Solution: Use a lower pH mobile phase (e.g., pH 2-3) to suppress silanol ionization or use an end-capped, high-purity silica column.[9]
Column Contamination/Deterioration Buildup of sample residue or a void at the column inlet can cause tailing. Solution: Flush the column with a strong solvent. If that fails, replace the guard column or the analytical column itself.[13][14]
Insufficient Buffer Capacity The buffer may not be strong enough to maintain a constant pH at the point of injection. Solution: Increase the buffer concentration (e.g., from 10 mM to 25-50 mM).[9]
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.[12]

Q: My retention times are drifting or shifting between runs. What should I check?

A: Unstable retention times compromise the reliability of your analysis.

Table 3: Troubleshooting Retention Time Drift

Potential CauseRecommended Solution
Temperature Fluctuations Small changes in ambient temperature can affect retention. Solution: Always use a thermostatted column oven to maintain a consistent temperature.[12][13]
Inconsistent Mobile Phase Composition Issues with the pump's mixing performance or solvent evaporation can alter the mobile phase ratio. Solution: Prepare fresh mobile phase daily.[12] Purge the system to remove air bubbles. If using a gradient mixer, compare results with a manually prepared mobile phase to check mixer performance.[13]
Column Equilibration The column may not be fully equilibrated with the starting mobile phase conditions before injection. Solution: Increase the column equilibration time between runs.[12]
Pump Flow Rate Issues Leaks in the pump seals or check valves can cause the flow rate to fluctuate. Solution: Check the system for leaks. Check and reset the pump flow rate, verifying with a flow meter if necessary.[12]

Q: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A: Ghost peaks are peaks that appear in a blank run or are not related to the injected sample.

Table 4: Troubleshooting Ghost Peaks

Potential CauseRecommended Solution
Contaminated Mobile Phase Impurities in the solvents (especially water) or buffer reagents can accumulate on the column and elute as peaks during the gradient. Solution: Use only high-purity HPLC-grade solvents and fresh, high-grade deionized water.[14] Filter all mobile phases.
Sample Carryover Residue from a previous, more concentrated sample remains in the injector loop or needle. Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection system between runs.
Late Elution from Previous Injection A strongly retained compound from a previous injection may elute in a subsequent run. Solution: Extend the gradient run time or add a high-organic flush step at the end of each run to ensure all components have eluted.[9]
Degradation of Mobile Phase Additives Some additives are unstable and can degrade over time, creating interfering peaks. Solution: Prepare mobile phases fresh daily.

Visualized Workflows and Logic

G cluster_prep Sample Analysis cluster_id Impurity Identification Sample Sample of 2-Amino-3- fluoroisonicotinic acid HPLC HPLC Analysis for Purity Profile Sample->HPLC UnknownPeak Unknown Peak Detected? HPLC->UnknownPeak LCMS LC-MS for Molecular Weight UnknownPeak->LCMS Yes Report Report Purity UnknownPeak->Report No HRMS HRMS for Elemental Formula LCMS->HRMS NMR Isolate & Analyze by NMR (¹H, ¹³C, ¹⁹F) HRMS->NMR Structure Structure Elucidation NMR->Structure Structure->Report

Caption: Workflow for the detection and identification of unknown impurities.

G Start Problem: Retention Time Drifting CheckTemp Is Column Oven On and Stable? Start->CheckTemp CheckMobilePhase Is Mobile Phase Freshly Prepared? CheckTemp->CheckMobilePhase Yes FixTemp Action: Enable and Set Column Oven CheckTemp->FixTemp No CheckEquilibration Is Column Equilibration Time Sufficient? CheckMobilePhase->CheckEquilibration Yes FixMobilePhase Action: Prepare Fresh Mobile Phase & Purge CheckMobilePhase->FixMobilePhase No CheckPump Check System for Leaks and Pump Pressure CheckEquilibration->CheckPump Yes FixEquilibration Action: Increase Equilibration Time CheckEquilibration->FixEquilibration No Resolved Problem Resolved CheckPump->Resolved Yes FixTemp->Resolved FixMobilePhase->Resolved FixEquilibration->Resolved FixPump Action: Tighten Fittings, Replace Pump Seals FixPump->Resolved

Caption: Troubleshooting logic for unstable HPLC retention times.

References

Validation & Comparative

spectroscopic analysis and structural validation of 2-Amino-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of novel compounds is paramount. This guide provides a comparative analysis of 2-Amino-3-fluoroisonicotinic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its spectroscopic characteristics and offers a comparative perspective with a commercially available analog, 3-Amino-4-fluorobenzoic acid.

Predicted Spectroscopic Analysis of this compound

The spectroscopic profile of this compound is predicted based on the analysis of its constituent functional groups and comparison with related structures. The presence of an aminopyridine ring, a carboxylic acid, and a fluorine substituent will each contribute distinct features to its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the carboxylic acid proton. The fluorine atom at the 3-position will cause splitting of the adjacent proton signals (H-5 and potentially the amino protons) due to H-F coupling. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and the carboxylic acid group, and the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons and one for the carboxyl carbon. The carbon directly bonded to the fluorine atom (C-3) will exhibit a large C-F coupling constant. The chemical shifts of the ring carbons will be influenced by the substituents.

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.[1][2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H, O-H, C=O, and C-F bonds. The N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid will likely appear as a broad band in the 2500-3300 cm⁻¹ range. The C=O stretching of the carboxylic acid should be observed around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₅FN₂O₂: 156.11 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). The pyridine ring is relatively stable, but fragmentation could involve the loss of HCN.

Comparative Analysis with 3-Amino-4-fluorobenzoic Acid

To provide a tangible comparison, we will use the experimental data for 3-Amino-4-fluorobenzoic acid, a structurally related compound with available spectroscopic data.[5][6][7][8][9][10][11]

Spectroscopic DataPredicted for this compoundExperimental for 3-Amino-4-fluorobenzoic Acid[5][6][9]
¹H NMR (ppm) Aromatic protons with H-F coupling, NH₂ protons, COOH proton.Signals corresponding to the three aromatic protons, NH₂ protons, and COOH proton.
¹³C NMR (ppm) Signals for 6 pyridine carbons (one with large C-F coupling) and 1 carboxyl carbon.Signals for the 6 benzene ring carbons and 1 carboxyl carbon.
IR (cm⁻¹) N-H (3300-3500), O-H (broad, 2500-3300), C=O (1700-1730), C-F (1200-1300).N-H (approx. 3400, 3300), O-H (broad), C=O (approx. 1680), C-F (around 1250).
Mass Spec (m/z) M⁺ at 156. Fragments at M-18, M-45.M⁺ at 155. Fragments corresponding to loss of H₂O and COOH.

Experimental Protocols

While specific experimental data for this compound is not available, the following are general methodologies for the spectroscopic analyses discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragment ions.

Visualizing the Workflow and Synthesis

To further aid in the understanding of the analysis and potential synthesis of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation start Starting Material (e.g., 2,3-Difluoropyridine) step1 Carboxylation start->step1 step2 Amination step1->step2 product This compound step2->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms validation Data Interpretation & Structural Confirmation nmr->validation ir->validation ms->validation synthesis_pathway start 2,3-Difluoro-4-cyanopyridine hydrolysis Acid or Base Hydrolysis start->hydrolysis Step 1 intermediate 2,3-Difluoroisonicotinic Acid hydrolysis->intermediate amination Ammonia or Amine Source intermediate->amination Step 2 product This compound amination->product

References

Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Comparative Guide to Potential Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a critical endeavor. 2-Amino-3-fluoroisonicotinic acid, a fluorinated pyridine derivative, represents a valuable building block for the creation of new chemical entities with potential therapeutic applications. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform strategic synthetic planning. Due to the limited direct literature on the synthesis of this compound, this guide presents two primary hypothetical routes based on established chemical transformations of analogous structures.

Route 1: Carboxylation of 2-Amino-3-fluoropyridine via a Cyano Intermediate

This approach hinges on the initial synthesis of the key intermediate, 2-amino-3-fluoropyridine, followed by the introduction of a carboxylic acid functionality at the 4-position via a nitrile intermediate.

Overall Synthetic Workflow:

Route_1_Workflow A 2,3-Difluoro-5-chloropyridine B 2-Amino-3-fluoro-5-chloropyridine A->B Ammonolysis C 2-Amino-3-fluoropyridine B->C Reduction D 2-Amino-3-fluoro-4-bromopyridine C->D Bromination E 2-Amino-3-fluoro-4-cyanopyridine D->E Cyanation F This compound E->F Hydrolysis

Figure 1: Proposed workflow for the synthesis of this compound starting from 2,3-Difluoro-5-chloropyridine.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine

This procedure is adapted from a patented method. In a high-pressure autoclave, 2,3-difluoro-5-chloropyridine is reacted with aqueous ammonia. The reaction mixture is heated to 120-140°C for 20-28 hours. After cooling, the solid product is isolated by filtration, washed with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 2-amino-3-fluoro-5-chloropyridine.

Step 2: Synthesis of 2-Amino-3-fluoropyridine

The 2-amino-3-fluoro-5-chloropyridine is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to catalytic hydrogenation in the presence of ammonia. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The crude product is purified by extraction to give 2-amino-3-fluoropyridine.

Step 3: Bromination of 2-Amino-3-fluoropyridine

Step 4: Cyanation of 2-Amino-3-fluoro-4-bromopyridine

The resulting 2-amino-3-fluoro-4-bromopyridine can be converted to the corresponding nitrile using a palladium-catalyzed cyanation reaction. A typical procedure would involve reacting the bromo-derivative with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand in a polar aprotic solvent like DMF or DMA. The reaction would be heated to an elevated temperature until completion.

Step 5: Hydrolysis of 2-Amino-3-fluoro-4-cyanopyridine

The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, the 2-amino-3-fluoro-4-cyanopyridine could be refluxed in a strong aqueous acid, such as hydrochloric acid or sulfuric acid. Alternatively, basic hydrolysis using a solution of sodium hydroxide or potassium hydroxide, followed by acidification, would also yield the desired this compound.

Quantitative Data (Expected):

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
12,3-Difluoro-5-chloropyridineAqueous Ammonia-120-14020-28~85
22-Amino-3-fluoro-5-chloropyridineH₂, Pd/C, AmmoniaMethanolRoom Temp.-~90
32-Amino-3-fluoropyridineNBSAcetic Acid0 - RT-(Estimated 60-80)
42-Amino-3-fluoro-4-bromopyridineZn(CN)₂, Pd catalystDMF80-120-(Estimated 70-90)
52-Amino-3-fluoro-4-cyanopyridineHCl (aq) or NaOH (aq)WaterReflux-(Estimated >90)

Note: Yields for steps 3-5 are estimated based on analogous transformations and would require experimental optimization.

Route 2: Synthesis from a Pre-functionalized Pyridine Ring

An alternative strategy involves starting with a pyridine ring that already contains the carboxylic acid or a precursor group at the 4-position and subsequently introducing the amino and fluoro groups.

Overall Synthetic Workflow:

Route_2_Workflow A Pyridine-4-carboxylic acid B 2-Chloro-4-carboxypyridine A->B Chlorination C 2-Chloro-3-nitro-4-carboxypyridine B->C Nitration D 2-Amino-3-nitro-4-carboxypyridine C->D Ammonolysis E 2-Amino-3-fluoro-4-carboxypyridine D->E Balz-Schiemann Reaction

Figure 2: Proposed workflow for the synthesis of this compound starting from Pyridine-4-carboxylic acid.

Experimental Protocols:

Step 1: Chlorination of Pyridine-4-carboxylic acid

Pyridine-4-carboxylic acid can be chlorinated at the 2-position. This transformation is often challenging and may require harsh conditions. A potential method involves reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at elevated temperatures.

Step 2: Nitration of 2-Chloro-4-carboxypyridine

The resulting 2-chloro-4-carboxypyridine would then undergo nitration. This is typically achieved using a mixture of nitric acid and sulfuric acid (fuming or concentrated) at controlled temperatures to introduce a nitro group, likely at the 3-position due to the directing effects of the existing substituents.

Step 3: Ammonolysis of 2-Chloro-3-nitro-4-carboxypyridine

The chloro group at the 2-position can be displaced by an amino group through reaction with ammonia. This reaction is often carried out in a sealed vessel at high temperature and pressure, or by using a palladium-catalyzed amination reaction (Buchwald-Hartwig amination) with a suitable ammonia surrogate.

Step 4: Balz-Schiemann Reaction

The final step involves the conversion of the 3-amino group to a fluoro group. This can be accomplished via the Balz-Schiemann reaction. The 2-amino-3-nitro-4-carboxypyridine would first be diazotized with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HBF₄). The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield the desired this compound.

Quantitative Data (Expected):

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1Pyridine-4-carboxylic acidPCl₅ or SOCl₂-High Temp.-(Estimated 40-60)
22-Chloro-4-carboxypyridineHNO₃, H₂SO₄-0 - RT-(Estimated 50-70)
32-Chloro-3-nitro-4-carboxypyridineAmmonia or Pd-catalyst-High Temp.-(Estimated 60-80)
42-Amino-3-nitro-4-carboxypyridine1. NaNO₂, HBF₄ 2. Heat-0, then High Temp.-(Estimated 30-50)

Note: Yields are estimated based on analogous transformations and would require significant experimental optimization.

Comparison of Synthetic Routes

FeatureRoute 1: Carboxylation of 2-Amino-3-fluoropyridineRoute 2: From Pre-functionalized Pyridine
Starting Material Availability 2,3-Difluoro-5-chloropyridine is a commercially available specialty chemical.Pyridine-4-carboxylic acid is a readily available and inexpensive commodity chemical.
Number of Steps 5 steps4 steps
Key Transformations Ammonolysis, reduction, bromination, cyanation, hydrolysis.Chlorination, nitration, ammonolysis, Balz-Schiemann reaction.
Potential Challenges - Regioselectivity of the bromination step. - Optimization of the palladium-catalyzed cyanation.- Harsh conditions for the initial chlorination. - Regioselectivity of the nitration. - Potentially low yields and safety concerns with the Balz-Schiemann reaction.
Overall Feasibility Appears more straightforward with potentially higher overall yield due to more reliable transformations.More challenging due to the harsh conditions and potentially lower yielding steps.

Conclusion

Based on the analysis of these two hypothetical routes, Route 1 appears to be the more promising strategy for the synthesis of this compound. The synthesis of the key intermediate, 2-amino-3-fluoropyridine, is well-documented with good yields. While the subsequent bromination and cyanation steps would require optimization, they are based on well-established methodologies. In contrast, Route 2 involves several challenging transformations with potentially low yields and harsh reaction conditions, making it a less attractive option for a reliable and scalable synthesis.

Researchers embarking on the synthesis of this compound are encouraged to use this guide as a starting point for their experimental design, with the understanding that optimization of the proposed steps will be necessary to achieve the desired outcomes.

Navigating the Structure-Activity Landscape: A Comparative Guide to 2-Aminopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-aminopyridine derivatives, focusing on their activity as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways. The data presented herein is compiled from published studies and aims to provide researchers, scientists, and drug development professionals with a clear overview of the SAR, experimental methodologies, and relevant signaling pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of 2-aminopyridine derivatives against JAK2 is significantly influenced by the nature and position of substituents on the pyridine ring and the appended functionalities. The following table summarizes the in vitro inhibitory activities of a series of 2-aminopyridine derivatives.

Compound IDR1 SubstitutionR2 SubstitutionJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 H4-methylphenyl>1000150>1000
2 H4-chlorophenyl85075980
3 H4-methoxyphenyl92090>1000
4 3-fluoro4-methylphenyl55050850
5 3-fluoro4-chlorophenyl2553228
6 3-fluoro4-methoxyphenyl3108450

Data is hypothetical and for illustrative purposes, based on trends observed in published literature on 2-aminopyridine kinase inhibitors.

The data clearly indicates that the introduction of a fluorine atom at the 3-position of the pyridine ring (compounds 4-6) generally leads to a significant increase in potency against JAK2 compared to their non-fluorinated counterparts (compounds 1-3). Furthermore, the nature of the substituent at the R2 position plays a crucial role in both potency and selectivity. A 4-chlorophenyl group at R2 (compound 5) resulted in the most potent and selective JAK2 inhibitor in this series.[1]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for the 2-aminopyridine derivatives against the JAK kinases is typically performed using in vitro kinase assays. A representative experimental protocol is outlined below.

JAK2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF):

  • Reagents and Materials: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), HTRF detection reagents (Europium-labeled anti-phosphopeptide antibody and Streptavidin-XL665).

  • Assay Procedure:

    • The test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The JAK2 enzyme and the biotinylated peptide substrate are mixed in the assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped by the addition of a solution containing the HTRF detection reagents.

    • After another incubation period to allow for the development of the HTRF signal, the fluorescence is measured at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the fluorescence signals at the two wavelengths is calculated, and the IC50 values are determined by fitting the dose-response curves using a suitable software.

This type of assay provides a robust and high-throughput method for quantifying the inhibitory activity of compounds against specific kinases.[2]

Signaling Pathway and Experimental Workflow

The 2-aminopyridine derivatives discussed in this guide primarily target the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Inhibition of JAK2 can block the downstream signaling cascade, which has therapeutic implications in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[1]

Below is a DOT script that generates a diagram illustrating the general experimental workflow for identifying and characterizing kinase inhibitors, as well as a simplified representation of the JAK-STAT signaling pathway.

experimental_workflow cluster_workflow Experimental Workflow Compound Library Compound Library HTS High-Throughput Screening Compound Library->HTS Screening Hit Identification Hit Identification HTS->Hit Identification Identifies Potent Compounds Lead Optimization Lead Optimization (SAR Studies) Hit Identification->Lead Optimization Develops Structure-Activity Relationships Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Selects Candidate Drugs

A generalized workflow for the discovery of kinase inhibitors.

jak_stat_pathway cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene Transcription Gene Transcription (Proliferation, Differentiation) STAT->Gene Transcription Translocates to Nucleus and Initiates Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK Inhibits

A simplified diagram of the JAK-STAT signaling pathway.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies applicable for the quantification of 2-Amino-3-fluoroisonicotinic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug products. This document outlines common techniques, their validation parameters as per ICH guidelines, and provides a framework for selecting the most suitable method for your specific needs.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][4]

Comparative Analysis of Analytical Techniques

Table 1: Comparison of HPLC and LC-MS/MS for the Quantification of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance or fluorescence.Separation via liquid chromatography followed by mass analysis of the analyte and its fragments, providing high specificity and sensitivity.[5][6]
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar chromophores.Excellent, as it relies on both the retention time and the specific mass-to-charge ratio of the parent and daughter ions.[6]
Sensitivity (LOD/LOQ) Moderate, typically in the ng/mL to µg/mL range.[7]High, often in the pg/mL to ng/mL range.[8]
Linearity Typically exhibits a wide linear range with correlation coefficients (r²) > 0.995.[4]Excellent linearity over a wide dynamic range.
Accuracy (% Recovery) Generally high, with typical acceptance criteria of 80-120%.[9]Very high, with similar acceptance criteria to HPLC.
Precision (%RSD) High, with Relative Standard Deviation (%RSD) typically ≤ 2%.[1]Very high, with %RSD often below 15% even at low concentrations.[10]
Robustness Generally robust, but sensitive to variations in mobile phase composition, pH, and column temperature.Robust, with less susceptibility to matrix effects compared to single-stage MS.
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial investment and requires more specialized expertise for operation and data analysis.
Derivatization May be required to enhance UV absorbance or introduce a fluorophore for fluorescence detection, especially for compounds lacking a strong chromophore.[11][12]Generally not required, as detection is based on mass. However, derivatization can sometimes be used to improve chromatographic separation or ionization efficiency.[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for polar analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices.[5][6]

Methodology:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to HPLC, a reversed-phase or mixed-mode column can be used to achieve chromatographic separation.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode would be evaluated for optimal signal.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects.

  • Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) is used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualization of Key Processes

The following diagrams illustrate the typical workflow for analytical method validation and a decision-making process for method selection.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Data Analysis & Reporting Dev Develop Analytical Procedure Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Define Scope Exec Perform Validation Experiments Proto->Exec Execute Protocol Report Analyze Data & Prepare Validation Report Exec->Report Generate Data

Caption: Workflow for Analytical Method Validation.

Method_Selection_Logic Start Define Analytical Needs (Sensitivity, Specificity, Throughput) Decision1 High Sensitivity & Specificity Required? Start->Decision1 LCMS Select LC-MS/MS Decision1->LCMS Yes HPLC Consider HPLC Decision1->HPLC No Decision2 High Throughput Needed? LCMS->Decision2 HPLC->Decision2 Optimize Optimize Method for Speed Decision2->Optimize Yes End Final Method Selection Decision2->End No Optimize->End

Caption: Decision tree for analytical method selection.

Conclusion

The choice between HPLC and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. For routine quality control where high concentrations are expected and the matrix is relatively simple, a validated HPLC method may be sufficient and more cost-effective. However, for applications requiring high sensitivity and specificity, such as in bioanalytical studies or for trace impurity analysis, an LC-MS/MS method would be the superior choice. Regardless of the method selected, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the generated data.

References

A Comparative Guide to 2-Amino-3-fluoroisonicotinic Acid and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, metabolic stability, and bioavailability. Among the diverse array of available fluorinated heterocycles, 2-amino-3-fluoroisonicotinic acid stands out as a versatile building block with significant potential in drug discovery programs.

This guide provides an objective comparison of this compound with other relevant fluorinated building blocks, supported by physicochemical data and detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The introduction of fluorine and amino groups onto the isonicotinic acid scaffold imparts distinct electronic and conformational properties. To facilitate a direct comparison, the following table summarizes key calculated physicochemical properties of this compound and two closely related analogues: 2-fluoroisonicotinic acid and 2-amino-3-chloroisonicotinic acid.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPCalculated pKa (acidic)Calculated pKa (basic)
This compound 156.120.454.102.50
2-Fluoroisonicotinic acid 141.100.803.50-1.50
2-Amino-3-chloroisonicotinic acid 172.570.954.002.30

Note: LogP and pKa values are calculated predictions and may vary from experimental values.

The data highlights the nuanced effects of substitution. The presence of the amino group in this compound increases the basicity of the pyridine nitrogen and introduces a hydrogen bond donor, which can be critical for target engagement. The fluorine atom, with its high electronegativity, influences the acidity of the carboxylic acid and the overall electronic distribution of the ring.

Synthesis of this compound: A Plausible Pathway

Synthesis_of_2_Amino_3_fluoroisonicotinic_acid Plausible Synthetic Pathway for this compound Start 2,3-Difluoropyridine Step1 Directed ortho-metalation (e.g., LDA, THF, -78 °C) then quench with CO2 Start->Step1 1. Intermediate1 2,3-Difluoroisonicotinic acid Step1->Intermediate1 Step2 Selective Amination (e.g., aq. Ammonia, heat) Intermediate1->Step2 2. Product This compound Step2->Product

Caption: A proposed two-step synthetic workflow for this compound.

Experimental Protocols

Determination of LogP (Shake-Flask Method)

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a given fluorinated building block.

Materials:

  • The test compound (e.g., this compound)

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or PBS.

  • Add a known volume of the stock solution to a microcentrifuge tube containing a known volume of the other solvent to achieve a final concentration suitable for HPLC analysis.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Allow the mixture to stand for at least 30 minutes to allow for phase separation.

  • Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.

  • Analyze the concentration of the test compound in each aliquot using a validated HPLC method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Determination of pKa (Potentiometric Titration)

Objective: To experimentally determine the acid dissociation constant (pKa) of a given fluorinated building block.

Materials:

  • The test compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of the test compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • If the compound is an acid, titrate with the standardized NaOH solution, adding small, precise volumes and recording the pH after each addition. If the compound is a base, titrate with the standardized HCl solution.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Application in Drug Design: A Hypothetical Kinase Inhibitor Signaling Pathway

Fluorinated building blocks like this compound are frequently incorporated into kinase inhibitors. The amino group can form a critical hydrogen bond with the hinge region of the kinase, while the fluorine atom can modulate the electronics and binding affinity of the molecule.

Kinase_Inhibitor_Pathway Hypothetical Signaling Pathway with a Kinase Inhibitor GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Intracellular Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse triggers Inhibitor Kinase Inhibitor with 2-Amino-3-fluoroisonicotinic acid moiety Inhibitor->Kinase inhibits

Caption: A diagram illustrating the role of a kinase inhibitor in a signaling pathway.

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-3-fluoroisonicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive overview of the recommended disposal procedures for 2-Amino-3-fluoroisonicotinic acid, synthesized from publicly available safety data for structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of analogous compounds, including other fluorinated pyridine derivatives and amino acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Protocols

When handling this compound, adherence to standard laboratory safety protocols is essential. The compound is anticipated to be an irritant, particularly to the eyes.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye ProtectionSafety glasses with side-shieldsTo protect against dust particles and splashes.
Hand ProtectionChemically resistant glovesTo prevent skin contact.
Body ProtectionLaboratory coatTo protect clothing and skin from contamination.
Respiratory ProtectionUse in a well-ventilated area or fume hoodTo minimize inhalation of dust particles.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Carefully sweep the solid material to avoid generating dust.[1]

  • Collection: Place the swept material into a clearly labeled, sealed container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials for disposal as hazardous waste.

Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and institutional EHS department immediately.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Cleanup should be conducted only by trained personnel equipped with appropriate PPE. The procedure is similar to that for small spills but on a larger scale.

Disposal Procedures for this compound

The disposal of this compound must be conducted in strict accordance with all applicable regulations. Improper disposal can lead to environmental harm and legal repercussions.

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing this compound, including the pure compound, contaminated materials (e.g., gloves, wipes), and cleanup debris, must be classified as hazardous waste.

  • Containerization:

    • Place solid waste in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the appropriate hazard warnings (e.g., "Irritant"), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Never pour this chemical down the drain or dispose of it in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Handling & Containment cluster_2 Storage & Disposal Generate Waste Generate Waste Identify as Hazardous Identify as Hazardous Generate Waste->Identify as Hazardous Wear Appropriate PPE Wear Appropriate PPE Identify as Hazardous->Wear Appropriate PPE Proceed with Caution Segregate Waste Segregate Waste Wear Appropriate PPE->Segregate Waste Seal in Labeled Container Seal in Labeled Container Segregate Waste->Seal in Labeled Container Store in Designated Area Store in Designated Area Seal in Labeled Container->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup Proper Disposal by Licensed Vendor Proper Disposal by Licensed Vendor Contact EHS for Pickup->Proper Disposal by Licensed Vendor

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.